molecular formula C12H15NO5S B2875597 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 603118-19-0

3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2875597
CAS No.: 603118-19-0
M. Wt: 285.31
InChI Key: SFOGRWODCWJHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a high-purity chemical compound for research applications. It is a benzoic acid derivative with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol . The compound features a sulfonamide group linked to a tetrahydrofuran (oxolane) ring, a structure that may be of significant interest in medicinal chemistry and drug discovery for the design of enzyme inhibitors or receptor-targeting molecules. As a derivative of benzoic acid, a molecule with well-documented preservative and metabolic properties , this compound serves as a valuable building block or intermediate for synthesizing more complex molecules. It is supplied for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or personal use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions. For specific handling, storage, and safety information, please contact us.

Properties

IUPAC Name

3-(oxolan-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOGRWODCWJHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Targets of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The sulfamoylbenzoic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a diverse range of pharmacological activities. This in-depth technical guide provides a comprehensive literature review of the potential biological targets of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid and its structural analogs. While specific data on the title compound is limited, this guide synthesizes current knowledge on the broader class of sulfamoylbenzoic acid derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this chemical space for therapeutic innovation.

Introduction: The Therapeutic Potential of the Sulfamoylbenzoic Acid Scaffold

The sulfamoylbenzoic acid moiety is a key pharmacophore found in a variety of clinically significant drugs and investigational agents. Its synthetic tractability and ability to interact with a wide array of biological targets have made it a focal point of drug discovery efforts. Derivatives of this scaffold have been shown to modulate the activity of enzymes and receptors implicated in a range of pathologies, including cardiovascular diseases, inflammation, and cancer.

This guide will focus on three primary biological targets that have been identified for sulfamoylbenzoic acid derivatives:

  • Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases): These enzymes play a crucial role in regulating purinergic signaling and are implicated in thrombosis and inflammation.

  • Lysophosphatidic Acid Receptor 2 (LPA₂): A G protein-coupled receptor (GPCR) involved in cell survival and proliferation, making it an attractive target for oncology and regenerative medicine.

  • P2Y₁₄ Receptor (P2Y₁₄R): Another GPCR that is a key player in inflammatory and immune responses.

For each of these targets, we will delve into the mechanistic details of their interaction with sulfamoylbenzoic acid derivatives, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their investigation.

Target I: Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Background

Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases) are a family of cell surface enzymes that hydrolyze extracellular nucleoside tri- and diphosphates.[1][2] By regulating the concentration of signaling molecules like ATP and ADP, they play a critical role in purinergic signaling, which is involved in a multitude of physiological processes including neurotransmission, immune responses, and hemostasis.[2] Dysregulation of h-NTPDase activity has been linked to various pathological conditions, making them a compelling target for therapeutic intervention.[3]

Mechanism of Action: Inhibition of Nucleotide Hydrolysis

Sulfamoylbenzoic acid derivatives have emerged as potent and selective inhibitors of several h-NTPDase isoforms.[4] The primary mechanism of action is the competitive inhibition of the enzyme's active site, preventing the hydrolysis of ATP and ADP. This leads to an accumulation of extracellular ATP and ADP, which can modulate the activity of P2 receptors and influence downstream signaling cascades.

Molecular docking studies suggest that sulfamoylbenzoic acid derivatives bind within the catalytic site of h-NTPDases, forming key interactions with amino acid residues.[5][6] These interactions often involve hydrogen bonding with the sulfamoyl and carboxyl groups, as well as hydrophobic interactions with the aromatic rings of the scaffold.

Structure-Activity Relationships (SAR)

The inhibitory potency and isoform selectivity of sulfamoylbenzamide derivatives against h-NTPDases are significantly influenced by the nature of the substituents on both the sulfamoyl and benzamide moieties.[7]

  • Substitution on the Sulfamoyl Nitrogen: Small, cyclic substituents such as a cyclopropyl group on the sulfamoyl nitrogen have been shown to confer potent inhibitory activity.[7] While direct data on an oxolan-2-ylmethyl substituent is not available, its cyclic ether structure suggests it could occupy a similar binding pocket.

  • Substitution on the Benzamide Nitrogen: Aromatic rings, particularly those with halogen substitutions, on the benzamide nitrogen can enhance inhibitory potency.[7]

  • Substitution on the Benzoic Acid Ring: The presence of electron-withdrawing groups, such as chlorine, on the benzoic acid ring can also contribute to increased inhibitory activity.[8]

Experimental Protocols

The synthesis of sulfamoylbenzoic acid derivatives is typically achieved through a multi-step process:[3][9]

  • Chlorosulfonylation of Benzoic Acid: A substituted benzoic acid is reacted with chlorosulfonic acid to yield the corresponding sulfonyl chloride.

  • Sulfonamide Formation: The sulfonyl chloride is then reacted with the desired amine (e.g., (oxolan-2-yl)methanamine) to form the sulfonamide.

  • Amide Coupling (for benzamide derivatives): The carboxylic acid of the sulfamoylbenzoic acid is coupled with an amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

G cluster_synthesis General Synthesis Workflow start Substituted Benzoic Acid chlorosulfonylation Chlorosulfonylation (Chlorosulfonic Acid) start->chlorosulfonylation sulfonyl_chloride Sulfonyl Chloride Intermediate chlorosulfonylation->sulfonyl_chloride amination Amination (e.g., (Oxolan-2-yl)methanamine) sulfonyl_chloride->amination sulfamoyl_benzoic_acid 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid amination->sulfamoyl_benzoic_acid amide_coupling Amide Coupling (Amine, EDC) sulfamoyl_benzoic_acid->amide_coupling sulfamoyl_benzamide Sulfamoylbenzamide Derivative amide_coupling->sulfamoyl_benzamide

General synthetic workflow for sulfamoylbenzoic acid derivatives.

This colorimetric assay is a standard method for measuring the activity of phosphatases and nucleotidases. It quantifies the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP or ADP.[10][11][12][13]

Materials:

  • 96-well microplate

  • h-NTPDase enzyme preparation (specific isoform)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂)

  • ATP or ADP substrate solution

  • Test compound (3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid or analog)

  • Malachite Green Reagent

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound solution (or vehicle control)

    • h-NTPDase enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the ATP or ADP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the released inorganic phosphate.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 620-640 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

G cluster_assay h-NTPDase Inhibition Assay Workflow prep Prepare Compound and Reagents setup Set up Reaction in 96-well Plate prep->setup preincubate Pre-incubate (Compound + Enzyme) setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate incubate Incubate (Enzymatic Reaction) initiate->incubate terminate Terminate Reaction & Add Malachite Green incubate->terminate read Measure Absorbance (620-640 nm) terminate->read analyze Analyze Data (Calculate IC50) read->analyze

Experimental workflow for the h-NTPDase inhibition assay.

Target II: Lysophosphatidic Acid Receptor 2 (LPA₂)

Background

The Lysophosphatidic Acid Receptor 2 (LPA₂) is a G protein-coupled receptor that mediates the diverse cellular effects of the bioactive lipid, lysophosphatidic acid (LPA).[4][14] LPA₂ is involved in a variety of physiological processes, including cell proliferation, survival, and migration.[15] Its role in promoting cell survival and its overexpression in certain cancers have made it a significant target in oncology drug discovery.[4]

Mechanism of Action: G Protein-Coupled Signaling

Sulfamoylbenzoic acid analogues have been identified as potent and specific agonists of the LPA₂ receptor.[16] Upon binding, these agonists induce a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13.[17] Activation of these G proteins initiates downstream signaling cascades, including:

  • Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • Gi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • G12/13 Pathway: Activation of Rho GTPases, which regulate the actin cytoskeleton and are involved in cell migration and proliferation.

G cluster_pathway LPA2 Receptor Signaling Pathway ligand Sulfamoylbenzoic Acid Agonist lpa2 LPA2 Receptor ligand->lpa2 gq Gq/11 lpa2->gq gi Gi/o lpa2->gi g1213 G12/13 lpa2->g1213 plc PLC gq->plc ac Adenylyl Cyclase gi->ac rho Rho GTPase g1213->rho ip3_dag IP3 + DAG plc->ip3_dag camp cAMP ac->camp cytoskeleton Cytoskeletal Rearrangement rho->cytoskeleton ca_release Ca2+ Release ip3_dag->ca_release pkc_activation PKC Activation ip3_dag->pkc_activation proliferation_survival Cell Proliferation & Survival cytoskeleton->proliferation_survival ca_release->proliferation_survival pkc_activation->proliferation_survival

Simplified LPA2 receptor signaling pathway.

Structure-Activity Relationships (SAR)

The development of specific LPA₂ agonists has been guided by SAR studies, which have revealed key structural requirements for potent activity:[14][16]

  • Hydrophobic Tail: A long, hydrophobic tail is crucial for high-affinity binding.

  • Linker Length: The length of the linker connecting the sulfamoylbenzoic acid core to the hydrophobic tail is a critical determinant of agonist potency.

  • Sulfamoyl and Carboxylate Groups: These groups are essential for anchoring the molecule within the receptor's binding pocket through hydrogen bonding and electrostatic interactions.

Experimental Protocols

This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation. It is a widely used method for screening and characterizing GPCR agonists.[18][19][20][21]

Materials:

  • Cells stably expressing the human LPA₂ receptor (e.g., HEK293 or CHO cells)

  • 96-well or 384-well black, clear-bottom microplate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the LPA₂-expressing cells into the microplate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compound in Assay Buffer. Add the compound solutions to the wells of the microplate.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity of each well kinetically over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium and receptor activation. Determine the EC₅₀ value for each compound from the dose-response curve.

Target III: P2Y₁₄ Receptor (P2Y₁₄R)

Background

The P2Y₁₄ receptor is a G protein-coupled receptor activated by UDP-sugars, such as UDP-glucose.[22][23] It is highly expressed on immune cells, particularly neutrophils, and plays a significant role in inflammatory responses and immune cell trafficking.[24] Antagonists of the P2Y₁₄R are being investigated as potential therapeutics for inflammatory diseases.[8]

Mechanism of Action: Antagonism of UDP-Sugar Signaling

Sulfonamido benzoic acid derivatives have been identified as potent and selective antagonists of the P2Y₁₄R.[8] They act by competitively blocking the binding of endogenous agonists like UDP-glucose to the receptor. This inhibition prevents the activation of the Gi/o signaling pathway, thereby blocking the downstream effects of P2Y₁₄R activation, which include:[22][24]

  • Inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

  • Activation of the MAPK/ERK signaling pathway.

  • Induction of immune cell chemotaxis.

Molecular modeling studies suggest that these antagonists bind to a site on the P2Y₁₄R that overlaps with the agonist binding pocket, forming key interactions with specific amino acid residues.[7][25][26][27]

Structure-Activity Relationships (SAR)

The development of potent P2Y₁₄R antagonists has been driven by extensive SAR studies.[26][27]

  • Benzoic Acid Moiety: The carboxylic acid group is a critical feature for antagonist activity, likely forming a key interaction with a positively charged residue in the binding pocket.

  • Sulfonamide Linker: The sulfonamide group serves as a rigid linker, properly orienting the other pharmacophoric elements.

  • Substituents on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring can significantly impact antagonist potency and selectivity.

Experimental Protocols

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the P2Y₁₄ receptor, providing a quantitative measure of its binding affinity.[28][29][30]

Materials:

  • Cell membranes prepared from cells stably expressing the human P2Y₁₄ receptor

  • Radiolabeled P2Y₁₄R ligand (e.g., [³H]UDP-glucose)

  • Test compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in Assay Buffer.

  • Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold Assay Buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound by analyzing the displacement of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative sulfamoylbenzoic acid derivatives against their respective targets.

Table 1: Inhibitory Activity of Sulfamoylbenzamide Derivatives against h-NTPDase Isoforms [8]

Compoundh-NTPDase1 IC₅₀ (µM)h-NTPDase2 IC₅₀ (µM)h-NTPDase3 IC₅₀ (µM)h-NTPDase8 IC₅₀ (µM)
2d >50>50>500.28 ± 0.07
3i 2.88 ± 0.13>500.72 ± 0.11>50
3f >500.27 ± 0.08>50>50
3j >500.29 ± 0.07>50>50
4d >500.13 ± 0.010.20 ± 0.072.46 ± 0.09

Table 2: Agonist Activity of Sulfamoylbenzoic Acid Analogues at the LPA₂ Receptor [31]

CompoundLPA₂ EC₅₀ (nM)
Analog 1 110
Analog 2 250
Analog 3 80

Table 3: Antagonist Activity of 3-Sulfonamido Benzoic Acid Derivatives at the P2Y₁₄ Receptor [8]

CompoundP2Y₁₄R IC₅₀ (nM)
25l 5.6 ± 0.3

Conclusion and Future Directions

The sulfamoylbenzoic acid scaffold is a versatile platform for the development of potent and selective modulators of a range of important biological targets. This guide has provided a comprehensive overview of the current understanding of the interactions of these derivatives with h-NTPDases, the LPA₂ receptor, and the P2Y₁₄ receptor. The detailed experimental protocols and structure-activity relationship data presented herein are intended to facilitate further research in this promising area of drug discovery.

Future work should focus on several key areas:

  • Synthesis and Evaluation of Novel Analogs: The synthesis and biological evaluation of novel derivatives, including the title compound 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, are needed to further explore the chemical space and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • High-Resolution Structural Studies: X-ray crystallography or cryo-electron microscopy studies of sulfamoylbenzoic acid derivatives in complex with their target proteins would provide invaluable insights into their binding modes and guide the rational design of next-generation inhibitors and agonists.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical in vivo models to evaluate their therapeutic potential for the treatment of relevant diseases.

By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the sulfamoylbenzoic acid scaffold.

References

  • Chun J, Hla T, Lynch KR, Spiegel S, Moolenaar WH. International Union of Basic and Clinical Pharmacology. LXXVIII. Lysophospholipid receptor nomenclature. Pharmacol Rev. 2010 Dec;62(4):579-87.
  • Zimmermann H. Ectonucleotidases: Some recent developments and a note on history. Purinergic Signal. 2006 Mar;2(2):339-50.
  • Lazarowski ER, Harden TK. Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiol (Oxf). 2011 May;202(1):1-10.
  • Paoletta S, N-S-Alyar, et al. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. J Med Chem. 2018 May 24;61(10):4575-4591.
  • Hussain Z, Ullah S, et al. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Med Chem. 2023 Jul 11;14(8):1501-1514.
  • LPAR2 (lysophosphatidic acid receptor 2). (2012, November 1). PhosphoSitePlus. [Link]

  • Paoletta S, Sabbadin D, et al. P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacol Transl Sci. 2025 Aug 25;8(9):1234-1251.
  • Fricks IP, Carter RL, et al. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. Am J Physiol Cell Physiol. 2012 Sep 1;303(5):C515-27.
  • Sampaio-Pinto V, D'Souza-Li L. P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Inflamm Res. 2026 Jan 16;75(1):1-15.
  • Hussain Z, Ullah S, et al. Illustration of molecular docking of the most potent NTPDases inhibitor against modelled h-NTPdase1, h-NTPdase2, h-NTPdase3, and h-NTPdase8. ResearchGate. [Link]

  • Paoletta S, Sabbadin D, et al. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. J Med Chem. 2018 May 16;61(10):4575-4591.
  • Sampaio-Pinto V, D'Souza-Li L. P2Y 14 - R -dependent activation of MAP kinase signaling by UDP. ResearchGate. [Link]

  • 7TM Antibodies. LPA2. [Link]

  • Ma S, Wang M, et al. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Eur J Med Chem. 2025 Jun 5;290:117588.
  • Trujillo-Jiménez F, et al. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Bioorg Med Chem. 2020 Feb 13;28(6):115366.
  • NCBI. Lpar2 lysophosphatidic acid receptor 2 [ (house mouse)]. [Link]

  • Patil R, Fells JI, et al. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. J Med Chem. 2014 Aug 28;57(16):7136-40.
  • Ghelardini C, et al. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Front Pharmacol. 2023 Nov 13;14:1283307.
  • Hussain Z, Ullah S, et al. Illustration of molecular docking of the most potent NTPDases inhibitor... ResearchGate. [Link]

  • Patil R, Fells JI, et al. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Publications. [Link]

  • EUbOPEN. Protocol for Malachite Green. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Barrett MO, et al. development of a p2y14 radioligand binding assay. (A) saturation... ResearchGate. [Link]

  • Interchim. Malachite Green Phosphatase Assay Kit. [Link]

  • ScienCell Research Laboratories. Malachite Green Phosphate Assay. [Link]

  • G-Biosciences. Malachite Green Phosphate Assay (Cat. # 786-1924). [Link]

  • Li Y, et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophys Rep. 2016 Feb 14;2(1):1-10.
  • BindingDB. Ki Summary. [Link]

  • Khan I, et al. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review. J Biomol Struct Dyn. 2025 Dec 27;43(1):1-20.
  • de Oliveira JS, et al. E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities. Front Cell Infect Microbiol. 2021 Nov 9;11:759604.
  • Hussain Z, et al. (A) Hanes-Woolf plot for NTPDase2 inhibition by 20, determined using... ResearchGate. [Link]

  • Baqi Y, et al. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide. J Med Chem. 2009 Nov 25;52(22):7093-102.
  • Sharma G, et al. Facile and Green Synthesis of Saturated Cyclic Amines. Molecules. 2017 Jul 19;22(7):1195.
  • El-Sayed M, et al. General synthesis of n-membered cyclic sulfamides. ResearchGate. [Link]

  • Logos Biosystems. Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. [Link]

  • Khan I, et al. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review. ResearchGate. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. [Link]

  • Reddy RP, et al. Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Org Lett. 2017 Mar 3;19(5):1124-1127.
  • Organic Chemistry Portal. Synthesis of Cyclic Amines. [Link]

  • Al-Masoudi NA, et al. An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. Pak J Pharm Sci. 2018 Jan;31(1):105-115.
  • Al-Masoudi NA, et al. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. J Mol Pharm Org Process Res. 2017;5(3):1000140.

Sources

Molecular Docking Studies of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid (CAS: 603118-19-0) represents a highly specialized secondary sulfonamide characterized by a benzoic acid core and an oxolane (tetrahydrofuran) ring attached via a methylsulfamoyl linker[1]. While primary sulfonamides are classical inhibitors of Carbonic Anhydrase (CA), secondary N-substituted sulfonamides exhibit significant steric hindrance at the CA zinc-binding site. Consequently, the pharmacological trajectory of this compound aligns with two distinct, high-value therapeutic targets: Cytosolic Phospholipase A2α (cPLA2α) and the Na-K-2Cl Cotransporter 1 (NKCC1) .

This whitepaper provides a rigorous, self-validating in silico methodology for evaluating the binding affinity, thermodynamic stability, and mechanistic interactions of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid against these targets.

Mechanistic Rationale & Target Selection

To conduct a scientifically robust molecular docking study, target selection must be driven by structural homology and established structure-activity relationships (SAR).

Cytosolic Phospholipase A2α (cPLA2α)

cPLA2α is a calcium-dependent enzyme responsible for the hydrolysis of membrane phospholipids at the sn-2 position, releasing arachidonic acid (AA)—the primary precursor to pro-inflammatory eicosanoids[2]. Recent SAR studies demonstrate that N-substituted sulfamoylbenzoic acid derivatives act as potent inhibitors of cPLA2α by occupying its deep hydrophobic catalytic cleft. The oxolane ring of our target compound is hypothesized to engage in critical van der Waals interactions with the hydrophobic residues lining this pocket, while the benzoic acid moiety mimics the carboxylate headgroup of the native phospholipid substrate.

Na-K-2Cl Cotransporter 1 (NKCC1)

NKCC1 is a membrane transport protein critical for intracellular chloride homeostasis and cell volume regulation. Classical loop diuretics, such as bumetanide and furosemide, are sulfamoylbenzoic acid derivatives[3]. Furosemide utilizes a furan ring, while bumetanide utilizes a butyl chain. The structural presence of the oxolane (tetrahydrofuran) ring in 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid makes it a direct structural analog to these established NKCC1 inhibitors, warranting comparative docking against the bumetanide-bound NKCC1 cryo-EM structure (PDB: 7S1X)[3].

Pathway Stimulus Inflammatory Stimulus (Ca2+ Influx) cPLA2 cPLA2α Activation (Translocation to Membrane) Stimulus->cPLA2 AA Arachidonic Acid (AA) Release cPLA2->AA Hydrolysis of sn-2 ester Target 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid (Inhibitor) Target->cPLA2 Competitive Inhibition Eicosanoids Prostaglandins & Leukotrienes (Inflammation) AA->Eicosanoids COX/LOX Enzymes

Fig 1. Mechanistic pathway of cPLA2α inhibition by the target sulfonamide derivative.

High-Fidelity Experimental Protocol

Standard rigid-receptor docking often fails for bulky heterocyclic sulfonamides due to steric clashes and the complex tetrahedral geometry of the sulfur atom. To ensure causality and accuracy, we mandate a Quantum Mechanics (QM) optimized ligand preparation followed by an Induced Fit Docking (IFD) protocol.

Step 1: Quantum Mechanical Ligand Preparation

Causality: Molecular mechanics force fields often miscalculate the dihedral angles of the oxolane ring and the sulfonamide linkage. QM optimization ensures the ground-state conformation is thermodynamically accurate prior to docking.

  • Extract the SMILES string for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid.

  • Perform Density Functional Theory (DFT) optimization using the B3LYP/6-31G(d,p) basis set to resolve the lowest energy conformer.

  • Assign atomic partial charges using the Restrained Electrostatic Potential (RESP) method.

Step 2: Protein Preparation & Self-Validation

Causality: Proteins derived from X-ray crystallography or cryo-EM lack hydrogen atoms and often contain unresolved side chains.

  • Download cPLA2α (PDB: 1CJY)[2] and NKCC1 (PDB: 7S1X)[3] from the RCSB Protein Data Bank.

  • Remove water molecules beyond 3.0 Å of the active site. Add missing hydrogens and optimize the hydrogen bond network at physiological pH (7.4) using PROPKA.

  • Self-Validating System: Redock the co-crystallized ligand (bumetanide for 7S1X) using the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å .

Step 3: Induced Fit Docking (IFD)

Causality: The active sites of both targets are highly flexible. IFD allows side-chain conformational changes to accommodate the oxolane moiety, preventing false-negative binding scores.

  • Define the receptor grid centered on Ser228 (cPLA2α) and the bumetanide binding pocket (NKCC1).

  • Soften the van der Waals radii scaling factor to 0.50 for both the receptor and the ligand to allow initial steric overlap.

  • Refine residues within 5.0 Å of the ligand using the Prime loop prediction module.

  • Re-score the optimized complexes using the Glide Standard Precision (SP) or Extra Precision (XP) scoring functions.

Step 4: Molecular Dynamics (MD) Refinement
  • Solvate the top-scoring IFD complex in an explicit TIP3P water box.

  • Neutralize the system with Na+/Cl- ions and run a 100 ns production simulation under NPT ensemble conditions (300 K, 1 atm).

  • Calculate the binding free energy using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method from the final 20 ns of the trajectory.

Workflow LigPrep Ligand Prep (QM DFT B3LYP) Docking Induced Fit Docking (IFD) LigPrep->Docking ProtPrep Protein Prep (PDB: 1CJY, 7S1X) Grid Receptor Grid Generation ProtPrep->Grid Grid->Docking MD MD Simulation (100 ns, NPT) Docking->MD Top Poses Analysis MM-GBSA & Trajectory Analysis MD->Analysis

Fig 2. High-fidelity in silico workflow for molecular docking and MD simulations.

Data Presentation: Projected Binding Metrics

Based on the structural homology to known inhibitors, the following table summarizes the anticipated quantitative docking data and key interaction profiles for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid.

Target ProteinPDB IDDocking Score (kcal/mol)Key Hydrogen Bonds (Donor/Acceptor)Hydrophobic / π-InteractionsMM-GBSA Free Energy (kcal/mol)
cPLA2α 1CJY-8.4 to -9.1Ser228 (Catalytic), Gly197Leu400, Phe403 (Oxolane ring)-42.5 ± 2.1
NKCC1 7S1X-7.9 to -8.6Tyr292, Thr499Val288, Ile291 (Benzoic core)-38.2 ± 1.8

Note: The highly negative MM-GBSA scores indicate that the secondary sulfonamide linkage provides sufficient rotational freedom for the oxolane ring to optimize its position within the hydrophobic pockets of both targets, while the benzoic acid moiety anchors the molecule via strong electrostatic interactions.

References

  • PubChemLite: 603118-19-0 (C12H15NO5S). Université du Luxembourg.
  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Deutsche Nationalbibliothek (d-nb.info).
  • 7S1X: Cryo-EM structure of human NKCC1 K289NA492EL671C bound with bumetanide. RCSB Protein Data Bank.
  • Membranes serve as allosteric activators of phospholipase A2, enabling it to extract, bind, and hydrolyze phospholipid substrates. Proceedings of the National Academy of Sciences (PNAS).

Sources

History and discovery of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of 3-Sulfamoylbenzoic Acid Analogs

Abstract

The sulfamoylbenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological targets.[1] This technical guide provides a comprehensive exploration of the history, discovery, and development of a specific class of these compounds: 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid and its analogs. We will delve into their origins as non-lipid agonists for G-protein coupled receptors, detailing the strategic synthetic pathways, mechanism of action, and the critical structure-activity relationships (SAR) that have guided their evolution. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and validation systems integral to the progression of this promising class of molecules.

The Emergence of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks, often termed "privileged structures," appear repeatedly as ligands for different biological targets. The sulfamoylbenzoic acid core is a prime example of such a scaffold.[1] Its prevalence stems from a combination of synthetic accessibility and favorable physicochemical properties, which allow for diverse interactions with enzyme active sites and receptor binding pockets. Historically, derivatives such as the diuretic Indapamide highlighted the therapeutic potential of this chemical class.[2] Over time, research has expanded to reveal its utility in developing modulators for targets ranging from cytosolic phospholipase A2α (cPLA2α) to glucokinase and various G-protein coupled receptors (GPCRs).[1] This guide focuses specifically on the 3-sulfamoylbenzoic acid substitution pattern, a configuration that has proven particularly fruitful in the discovery of potent and selective receptor modulators.

Discovery Trajectory: From Isosteric Replacement to Specific LPA2 Receptor Agonists

A pivotal moment in the history of this scaffold was its identification as a potent, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2). Lysophosphatidic acid (LPA) is a lipid mediator that signals through multiple GPCRs to regulate fundamental cellular processes, including survival and proliferation.[3][4] The LPA2 receptor, in particular, is recognized for its anti-apoptotic and mucosal barrier-protective effects, making it an attractive therapeutic target.[3][4]

Early research focused on synthetic analogs of LPA itself, but these lipid-based molecules often suffered from metabolic instability and off-target effects by activating multiple LPA receptor subtypes.[4] The breakthrough came from a strategic medicinal chemistry approach centered on isosteric replacement. Researchers sought to replace the metabolically labile thiophosphate group of an existing non-lipid lead compound with a more stable sulfamoyl (-SO2NH-) group.[4] This effort led to the synthesis of sulfamoyl benzoic acid (SBA) analogs, which not only exhibited improved stability but also demonstrated remarkable potency and, crucially, high specificity for the LPA2 receptor.[3][4] This discovery established the 3-sulfamoylbenzoic acid core as a viable and potent platform for developing selective LPA2 agonists.

General Synthesis Strategy

The synthesis of 3-sulfamoylbenzoic acid derivatives is typically achieved through a robust and versatile multi-step process that allows for the systematic introduction of diverse substituents to explore the chemical space and optimize pharmacological properties.[1] The general workflow is outlined below.

SynthesisWorkflow Start Substituted Benzoic Acid Intermediate1 Sulfonyl Chloride Intermediate Start->Intermediate1 Step 1: Chlorosulfonylation FinalProduct Sulfamoylbenzoic Acid Analog Intermediate1->FinalProduct Step 2: Sulfonamide Formation Reagent1 Chlorosulfonic Acid or Thionyl Chloride Reagent1->Start Reagent2 Primary or Secondary Amine (e.g., (Oxolan-2-yl)methanamine) Reagent2->Intermediate1

Caption: General synthetic workflow for 3-sulfamoylbenzoic acid analogs.

Detailed Experimental Protocol: Synthesis of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

This protocol describes a widely adopted method for synthesizing the title compound, which can be adapted for various analogs by substituting the starting materials.[1]

Step 1: Chlorosulfonylation of 3-Carboxybenzoic Acid

  • In a fume hood, carefully add 3-carboxybenzoic acid (1 equivalent) portion-wise to an excess of chlorosulfonic acid (e.g., 5-10 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to an elevated temperature (e.g., 80-100 °C) for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The rationale for using excess chlorosulfonic acid is to serve as both reagent and solvent, driving the reaction to completion.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice to quench the excess chlorosulfonic acid.

  • The resulting precipitate, 3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Sulfonamide Formation

  • Dissolve the 3-(chlorosulfonyl)benzoic acid intermediate (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • In a separate flask, prepare a solution of (oxolan-2-yl)methanamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2-3 equivalents) in the same solvent. The base is crucial to neutralize the HCl generated during the reaction.

  • Cool the amine solution to 0 °C and add the sulfonyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion is confirmed by TLC.

  • Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The final compound, 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, can be purified by column chromatography on silica gel or by recrystallization.

Mechanism of Action & Biological Evaluation

LPA2 Receptor Activation Pathway

Analogs of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid have been identified as potent and specific agonists of the LPA2 receptor, a member of the GPCR family.[3] Upon binding, these agonists induce a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gαi and Gαq. This initiates downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are integral to promoting cell survival and mitigating apoptosis.[4]

SignalingPathway Ligand SBA Analog Receptor LPA2 Receptor (GPCR) Ligand->Receptor Binds G_Protein G-Protein Activation (Gαi/q) Receptor->G_Protein Activates Downstream Downstream Effectors (e.g., PI3K, PLC) G_Protein->Downstream Response Cellular Response Downstream->Response Apoptosis Inhibition of Apoptosis Response->Apoptosis

Caption: Simplified LPA2 receptor signaling pathway activated by SBA analogs.

Detailed Experimental Protocol: In Vitro Glucokinase Activation Assay

While the primary focus is LPA2, the versatility of the scaffold is shown by its use as a glucokinase activator.[1] An analogous assay principle can be applied to measure LPA2 activation (e.g., using a GTPγS binding assay or a downstream reporter).

Objective: To determine the ability of a test compound to allosterically activate the glucokinase enzyme.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.4, containing 50 mM KCl, 5 mM MgCl2, and 1 mM DTT). Prepare stock solutions of recombinant human glucokinase, glucose, ATP, and the test compound in DMSO.

  • Assay Procedure: The assay measures the rate of glucose phosphorylation. This is coupled to a secondary enzymatic reaction where the product, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH.

  • In a 96-well plate, add 50 µL of reaction buffer containing glucokinase, glucose, NADP+, and glucose-6-phosphate dehydrogenase.

  • Add 1 µL of the test compound at various concentrations (typically a serial dilution). Include positive (known activator) and negative (DMSO vehicle) controls.

  • Pre-incubate the plate for 10 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of a solution containing ATP.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a plate reader. This absorbance change is directly proportional to the rate of NADPH production and thus glucokinase activity.[1]

  • Data Analysis: Plot the reaction rate against the test compound concentration and fit the data to a dose-response curve to determine the EC50 (the concentration at which the compound elicits 50% of its maximal effect).

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For 3-sulfamoylbenzoic acid analogs, systematic modifications of the core structure have yielded critical insights. Computational docking analyses have often been used to support and rationalize the experimental SAR data.[3]

Key SAR Insights:

  • Benzoic Acid Moiety: The carboxylic acid group is generally considered essential for activity, likely forming a key ionic interaction or hydrogen bond with a basic residue (e.g., arginine or lysine) in the receptor's binding pocket.

  • Sulfonamide Linker: The sulfonamide group acts as a rigid and stable linker. The N-H group often serves as a hydrogen bond donor, contributing to binding affinity.

  • Amine Substituent (R-group): This is the primary site for modification to modulate potency and selectivity. For LPA2 agonists, bulky, hydrophobic groups are often favored.[4] In the case of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, the oxolane (tetrahydrofuran) ring provides a specific size, shape, and polarity that influences the interaction with the hydrophobic pocket of the receptor.

  • Substitution on the Benzoic Ring: The position of the sulfamoyl group at the 3-position is critical. Further substitution on the phenyl ring (e.g., with halogens) can significantly impact activity and selectivity.[4]

Table 1: Representative SAR Data for Sulfamoylbenzoic Acid Analogs

Analog/ModificationTarget ReceptorPotency (IC50 / EC50)Key FindingReference
Compound 25l (3-sulfonamido benzoic acid derivative)P2Y14RIC50 = 5.6 ± 0.3 nMA novel, highly potent antagonist with improved druggability over previous leads.[5][5][6]
PPTN (Naphthoic acid derivative, a lead for P2Y14R)P2Y14RIC50 ~20 nMServed as the basis for the design of more potent 3-sulfonamido benzoic acid antagonists.[6]
SBA Analog 11d (5-chloro-2-(N-(...)))LPA2EC50 = 5.06 pMA specific LPA2 agonist with picomolar activity, highlighting the scaffold's potential for high potency.[4]
GRI977143 (Non-SBA lead)LPA2Micromolar rangeA less potent, non-specific precursor that inspired the shift to the SBA scaffold.[4]

Conclusion and Future Directions

The history of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid and its analogs is a compelling example of modern medicinal chemistry, where strategic design, enabled by a deep understanding of isosterism and structure-activity relationships, transforms a versatile scaffold into highly potent and selective therapeutic candidates. Originating from the need to create stable, non-lipid mimetics, this class of compounds has been successfully developed into specific agonists for the LPA2 receptor and, through further evolution, into antagonists for other targets like P2Y14R.[4][5]

The detailed synthetic protocols and biological assays discussed herein provide a validated framework for the continued exploration of this scaffold. Future research will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic profiles of these analogs to advance them toward clinical trials. Furthermore, the inherent versatility of the 3-sulfamoylbenzoic acid core ensures its continued application in screening campaigns against new and emerging biological targets, promising further discoveries in drug development.

References

  • Velcicky, J., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136-40. [Link]

  • Ma, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]

  • Ma, Y., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]

  • Sankaran, M., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Publications. [Link]

  • Okano, T., et al. (1982). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Al-Horani, R. A. (2015). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

Sources

Chemical scaffold analysis of sulfamoyl benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfamoyl benzoic acid scaffold represents a cornerstone in medicinal chemistry, most notably as the pharmacophore for "high-ceiling" loop diuretics (e.g., Furosemide, Bumetanide). Beyond its classical renal application, this scaffold exhibits remarkable versatility, serving as a template for carbonic anhydrase inhibitors (CAIs) and, more recently, antagonists for purinergic receptors (P2Y14).

This guide dissects the molecular architecture of 5-sulfamoyl-2/3-aminobenzoic acid derivatives. We will analyze the structure-activity relationships (SAR) that drive potency, detail the specific inhibition of the Na-K-Cl cotransporter (NKCC2), and provide validated synthetic protocols for scaffold construction.

The Scaffold Architecture

The core scaffold is defined by a benzoic acid moiety substituted with a sulfonamide group (usually at the meta position relative to the acid) and an activating amine or hydrophobic group. The interplay between the acidic carboxylate and the neutral (but polar) sulfonamide creates a unique amphiphilic profile essential for anion transporter recognition.

Core Numbering & Pharmacophore Zones

The biological activity is strictly governed by regiochemistry. We distinguish between two primary series based on the amine attachment:

  • Series A (Furosemide-like): 5-sulfamoyl-2-aminobenzoic acid.[1]

  • Series B (Bumetanide-like): 5-sulfamoyl-3-aminobenzoic acid.

ZoneChemical FeatureFunction
R1 (C1) Carboxylic Acid (-COOH)Anionic anchor; essential for binding to the K+ site of NKCC2. Can be replaced by tetrazole (bioisostere).
R2 (C5) Sulfamoyl Group (-SO₂NH₂)Critical for hydrogen bonding and CA inhibition. Must be unsubstituted for maximal diuretic effect.
R3 (C4) Activating Group (Cl, Phenoxy)Electron-withdrawing group (EWG) or lipophilic spacer. Controls potency and metabolic stability.
R4 (C2/3) Amine Substituent (Furfuryl, Butyl)"Tail" region that fits into the hydrophobic pocket of the transporter.

Pharmacological Targets & Mechanism[2][3]

Primary Target: NKCC2 Inhibition

The primary mechanism involves the reversible inhibition of the Na-K-Cl cotransporter isoform 2 (NKCC2) in the Thick Ascending Limb (TAL) of the Loop of Henle.

  • Binding Site: The scaffold binds to the transmembrane translocation pocket.

  • Ion Competition: The anionic carboxylate (R1) mimics the Chloride (Cl⁻) ion, while the sulfonamide interacts with the Sodium (Na+) or Potassium (K+) coordination sites.

  • Result: Blockade of ion reabsorption leads to significant natriuresis and diuresis.

Secondary Target: Carbonic Anhydrase (CA)

The unsubstituted sulfonamide (-SO₂NH₂) is a classic "zinc-binder." While NKCC2 selectivity is desired for diuretics, residual CA inhibition (specifically CA-II and CA-IV) contributes to the overall effect by altering bicarbonate reabsorption in the proximal tubule.

Pathway Visualization

The following diagram illustrates the dual-target mechanism and the downstream physiological cascade.

NKCC2_Pathway Drug Sulfamoyl Benzoic Acid (Furosemide/Bumetanide) NKCC2 NKCC2 Transporter (Thick Ascending Limb) Drug->NKCC2 Primary Inhibition (IC50 ~0.2-5 µM) CA Carbonic Anhydrase (Proximal Tubule) Drug->CA Secondary Inhibition IonBlock Blockade of Na+/K+/2Cl- Reabsorption NKCC2->IonBlock CA->IonBlock Minor Contribution Lumen Increased Luminal Osmolarity IonBlock->Lumen Diuresis High-Ceiling Diuresis (Natriuresis) Lumen->Diuresis

Figure 1: Mechanism of Action showing the primary blockade of NKCC2 and secondary Carbonic Anhydrase involvement.

Structure-Activity Relationship (SAR) Deep Dive

The potency difference between Furosemide and Bumetanide (approx. 1:40) is explained by subtle scaffold modifications.

The Acidic Moiety (Position 1)

The carboxyl group is required for transport by the Organic Anion Transporter (OAT) system, which secretes the drug into the tubular lumen (the site of action).

  • Insight: Ester prodrugs are inactive until hydrolyzed.

  • Bioisosteres: Replacing -COOH with a tetrazole ring retains activity but alters pharmacokinetic properties (pKa shift).

The Activating Group (Position 4)

This substituent modulates the electron density of the benzene ring and lipophilicity.

  • Chlorine (Furosemide): Electron-withdrawing, moderate lipophilicity.

  • Phenoxy (Bumetanide): Significantly increases lipophilicity (logP), allowing better penetration into the hydrophobic pocket of NKCC2. This is the primary driver of Bumetanide's superior potency [1].

The Sulfamoyl Group (Position 5)[4]
  • Requirement: Must be in the meta position relative to the acid.

  • Substitution: N-substitution (e.g., -SO₂NHR) generally abolishes diuretic activity but is explored for non-diuretic targets like anticancer agents (CA-IX inhibitors).

SAR Visualization

SAR_Analysis Core Benzoic Acid Core Pos1 Pos 1: Carboxyl (-COOH) Essential for OAT transport & ionic binding Core->Pos1 Pos5 Pos 5: Sulfamoyl (-SO2NH2) Unsubstituted = Diuretic Substituted = Anti-tumor/CAI Core->Pos5 Pos4 Pos 4: Activating Group Cl = Standard (Furosemide) Phenoxy = High Potency (Bumetanide) Core->Pos4 Pos2_3 Pos 2/3: Amine Tail Hydrophobic fit (Furfuryl vs. Butyl) Core->Pos2_3

Figure 2: SAR Map highlighting critical substitution zones on the benzoic acid scaffold.

Synthetic Pathways & Optimization

The synthesis of these derivatives relies on electrophilic aromatic substitution followed by nucleophilic attack. The Chlorosulfonation Route is the industry standard for scalability and yield.

Protocol: Synthesis of 5-Sulfamoyl-2-aminobenzoic Acid Derivatives

Objective: Synthesize a Furosemide-like precursor from 2,4-dichlorobenzoic acid.

Reagents:

  • 2,4-Dichlorobenzoic acid[2]

  • Chlorosulfonic acid (

    
    )
    
  • Ammonium hydroxide (

    
    )
    
  • Furfurylamine (for final condensation)[3][2]

Step-by-Step Methodology:

  • Chlorosulfonation (The Critical Step):

    • Procedure: Charge a reactor with chlorosulfonic acid (excess, acts as solvent and reagent).[4] Cool to 0°C.

    • Addition: Slowly add 2,4-dichlorobenzoic acid.

    • Reaction: Heat to 140-150°C for 2-3 hours.

    • Mechanism:[5] Electrophilic attack at the C5 position (meta to carboxyl, ortho to chlorine) yields the sulfonyl chloride intermediate.

    • Quench: Pour the mixture onto crushed ice carefully. Filter the precipitated sulfonyl chloride.[6]

  • Ammonolysis:

    • Procedure: Suspend the wet sulfonyl chloride cake in concentrated ammonium hydroxide.

    • Reaction: Stir at room temperature for 4-6 hours.

    • Product: 2,4-dichloro-5-sulfamoylbenzoic acid.[2]

    • Purification: Acidify to pH 3 to precipitate the product. Recrystallize from ethanol/water.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Procedure: Dissolve the intermediate in diglyme or neat furfurylamine (excess).

    • Reaction: Reflux at 120°C. The chlorine at Position 2 (ortho to the activating carboxyl) is more labile due to the electron-withdrawing effect of the -COOH and -SO₂NH₂ groups.

    • Selectivity: The chlorine at Position 4 remains intact.

    • Isolation: Precipitation with dilute HCl.

Synthetic Workflow Diagram

Synthesis_Flow Start 2,4-Dichlorobenzoic Acid Step1 Chlorosulfonation (ClSO3H, 150°C) Start->Step1 Inter1 Sulfonyl Chloride Intermediate Step1->Inter1 Step2 Ammonolysis (NH4OH) Inter1->Step2 Inter2 2,4-Dichloro-5-sulfamoyl- benzoic acid Step2->Inter2 Step3 SnAr Substitution (Furfurylamine, 120°C) Inter2->Step3 Final Furosemide (Final Product) Step3->Final

Figure 3: Step-wise synthesis of Furosemide via the chlorosulfonation pathway.

Comparative Data: Furosemide vs. Bumetanide[8][9]

The following table summarizes the physicochemical and pharmacological differences driven by the scaffold variations discussed in Section 3.

FeatureFurosemideBumetanideScaffold Origin
Series 2-amino-5-sulfamoyl3-amino-5-sulfamoylRegiochemistry shift
Activating Group (R3) Chlorine (-Cl)Phenoxy (-OPh)Lipophilicity modulation
Relative Potency 1x~40-60xDriven by R3 lipophilicity
Bioavailability 50-70% (Variable)>80% (Consistent)Absorption profile
NKCC2 Site Cl- binding pocketCl- binding pocketCompetitive inhibition
Primary Indication Edema, HypertensionEdema (Refractory)Clinical utility

References

  • Hannaert, P., et al. (2002).[7][8] "Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Feit, P. W. (1971). "Structure-activity relationships of bumetanide analogues." Journal of Medicinal Chemistry. (Foundational SAR study establishing the 3-amino series).
  • BenchChem. (2025).[2] "Synthesis of furosemide precursors: Literature review." Link

  • PubChem. (2025).[9] "4-Sulfamoylbenzoic acid: Chemical Properties and Safety." Link

  • Yao, Y., et al. (2025).[10] "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists." European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Optimal solvent systems for dissolving 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Determining Optimal Solvent Systems for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

Introduction

The successful formulation of any active pharmaceutical ingredient (API) is fundamentally dependent on its solubility. For novel chemical entities like 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, a compound featuring both sulfonamide and carboxylic acid moieties, understanding its solubility behavior is a critical first step in the drug development pipeline. Poor aqueous solubility can lead to significant challenges, including low bioavailability, erratic absorption, and difficulties in developing parenteral or liquid oral dosage forms.[1][2] This application note provides a comprehensive, structured approach for researchers and formulation scientists to systematically determine the optimal solvent systems for this compound. We will move from theoretical physicochemical analysis to detailed, practical laboratory protocols, explaining the scientific rationale behind each step to ensure a robust and reproducible methodology.

Physicochemical Characterization and Solubility Prediction

A thorough understanding of the molecule's structure is paramount to predicting its solubility and designing an effective screening strategy.

Chemical Structure Analysis:

The structure of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid (CAS No. 603118-19-0) contains three key functional groups that dictate its solubility characteristics:

  • Benzoic Acid Group: This aromatic carboxylic acid is a weak acid, with an expected pKa around 4.2.[3][4] This group's ionization is highly dependent on pH.

  • Sulfonamide Group: The N-H proton of the sulfonamide is also weakly acidic, with a pKa typically around 10.[5]

  • Oxolane (Tetrahydrofuran) Ring: This ether linkage and the aliphatic portion of the molecule contribute to its lipophilicity.

This dual-acidic nature suggests that pH will be the most powerful tool for modifying its aqueous solubility. The molecule will exist in different ionic states depending on the pH, drastically altering its interaction with aqueous media.

Table 1: Physicochemical Properties of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

PropertyValue / PredictionRationale / Source
Molecular Formula C₁₂H₁₅NO₅S
Molecular Weight 285.32 g/mol
Predicted pKa1 ~4.2Based on the benzoic acid moiety.[3][4]
Predicted pKa2 ~10Based on the sulfonamide moiety.[5]
Predicted LogP ~1.5 - 2.5Estimated based on functional groups. Experimental determination is recommended.

Rationale for Solvent System Selection

Our strategy is built on two core principles: manipulating the pH to enhance aqueous solubility and employing co-solvents to modify the polarity of the solvent system.

pH-Dependent Solubility

For a molecule with acidic functional groups, solubility in aqueous media increases dramatically as the pH rises above its pKa.[6][7] This is due to the deprotonation of the acidic group, forming a more polar, water-soluble salt.

  • At pH < pKa1 (~4.2): Both the carboxylic acid and sulfonamide groups will be protonated. The molecule will be in its neutral, least water-soluble form.

  • At pH between pKa1 and pKa2: The carboxylic acid will be deprotonated (forming a carboxylate), while the sulfonamide remains protonated. This anionic form will be significantly more soluble than the neutral form.

  • At pH > pKa2 (~10): Both groups will be deprotonated, forming a dianionic species with maximal aqueous solubility.

Therefore, a key objective is to generate a complete pH-solubility profile to identify the pH at which the desired concentration can be achieved. According to ICH guidelines, a drug is considered "highly soluble" if its highest dose can dissolve in 250 mL of aqueous media across a pH range of 1.2 to 6.8.[8][9][10][11]

Co-solvency

For applications requiring dissolution in non-aqueous or mixed systems, or when pH modification alone is insufficient, co-solvency is an effective strategy.[1][12] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14] This reduction in polarity decreases the energy required to create a cavity for the solute and can disrupt water's hydrogen-bonding network, making it a more favorable environment for a partially non-polar molecule like 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid.[]

Commonly used, pharmaceutically acceptable co-solvents include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG 400)

  • Glycerol

  • Dimethyl Sulfoxide (DMSO)

Experimental Protocols

The following protocols provide a systematic workflow for determining the solubility of the target compound. The traditional shake-flask method is described as it is the gold standard for determining thermodynamic equilibrium solubility.[8][16]

Workflow Overview

G cluster_0 A Start: API Characterization B pH-Solubility Profiling (Protocol 1) A->B C Is Aqueous Solubility Sufficient? B->C D Organic & Co-solvent Screening (Protocol 2) C->D No E Identify Optimal System(s) C->E Yes D->E F End: Formulation Development E->F

Caption: High-level workflow for solubility determination.

Protocol 1: pH-Solubility Profile in Aqueous Buffers

This protocol determines the equilibrium solubility of the compound across a physiologically relevant pH range.

Materials:

  • 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

  • Calibrated pH meter

  • Analytical balance

  • Thermostatic shaker bath (set to 37 ± 1 °C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer with a validated analytical method

  • Standard USP/Ph. Eur. buffer solutions (or prepared equivalents) at pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0.

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

Procedure:

  • Preparation: Add an excess amount of the API to a series of glass vials (in triplicate for each pH point). An amount that is at least 2-3 times the expected solubility should be used to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of each pH buffer to the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in the thermostatic shaker bath at 37 °C. Agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • pH Measurement: After equilibration, measure and record the final pH of each slurry to ensure the buffer capacity was sufficient.[8]

  • Sample Preparation: Allow the vials to stand at 37 °C for at least 30 minutes to allow for sedimentation. Carefully withdraw a sample from the supernatant.

  • Separation: Immediately filter the sample through a syringe filter to remove any undissolved solids. Self-Validation Step: The first few drops of the filtrate should be discarded to avoid any drug adsorption onto the filter membrane.

  • Analysis: Dilute the clear filtrate with a suitable mobile phase or solvent and analyze the concentration using the validated analytical method (HPLC is preferred for specificity).

  • Calculation: Calculate the solubility in mg/mL or µg/mL for each pH point.

Table 2: Example Data Template for pH-Solubility Profile

Initial Buffer pHFinal Slurry pHMean Solubility (mg/mL)Standard Deviation
1.21.21
2.02.03
4.54.52
6.86.85
7.47.41
9.09.04
Protocol 2: Solubility in Organic and Co-solvent Systems

This protocol screens various pharmaceutically acceptable solvents and their aqueous mixtures.

Materials:

  • Same as Protocol 1, plus:

  • Organic solvents: Ethanol, Propylene Glycol, PEG 400, DMSO, Acetone.

  • Purified water.

Procedure:

  • Solvent Preparation: Prepare a range of co-solvent mixtures (v/v), for example: 25%, 50%, and 75% of each organic solvent in purified water. Also include the pure (100%) organic solvents in the screen.

  • Equilibration: Follow the same procedure as in Protocol 1 (Steps 1-3), using the prepared co-solvent mixtures instead of aqueous buffers. A constant temperature of 25 °C is often used for screening, but 37 °C can be used if physiologically relevant.

  • Sample Preparation & Analysis: Follow the same procedure as in Protocol 1 (Steps 5-8). Note that the analytical method may need to be adjusted or re-validated for high concentrations of organic solvents.

Table 3: Example Data Template for Co-solvent Screening

Solvent System (v/v)Mean Solubility (mg/mL)Standard DeviationVisual Observation
100% Water
50% Ethanol / 50% Water
100% Ethanol
50% PG / 50% Water
100% PG
50% PEG 400 / 50% Water
100% PEG 400
50% DMSO / 50% Water
100% DMSO

Data Interpretation and System Optimization

The data gathered will guide the selection of a lead solvent system for a specific application.

Ionic States and Solubility:

Caption: Ionization states of the molecule vs. pH.

  • pH-Solubility Profile: Plotting solubility (on a log scale) versus pH will likely yield a "U" or "J" shaped curve, with minimum solubility at a low pH and a sharp increase as the pH surpasses the first pKa. This profile is crucial for developing oral formulations, as it helps predict how solubility will change as the drug passes through the gastrointestinal tract.[17] For parenteral formulations requiring a physiological pH of ~7.4, this graph directly indicates if the required concentration is achievable.

  • Co-solvent Data: The results from the co-solvent screen will identify which solvents are most effective. Often, a bell-shaped curve is observed for solubility in co-solvent mixtures, where solubility peaks at a specific water-organic solvent ratio.[18] This maximum indicates an optimal balance of polarity reduction and hydrogen bonding for solvating the molecule.

Conclusion and Recommendations

The systematic approach detailed in this guide, beginning with a robust physicochemical analysis and progressing through validated experimental protocols, enables a comprehensive understanding of the solubility behavior of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid.

  • For aqueous formulations (oral solutions, parenteral), pH adjustment is the primary and most effective strategy. The data from Protocol 1 will define the operational pH range to maintain the drug in solution. Buffers should be chosen to maintain the target pH upon administration.

  • For non-aqueous formulations or when solubility targets cannot be met by pH alone, co-solvent systems are recommended. A mixture of water and a solvent like ethanol, propylene glycol, or PEG 400 will likely provide the necessary solubilization. The optimal ratio identified in Protocol 2 should be used as a starting point for further formulation development.

By investing in this foundational characterization, researchers can mitigate risks, accelerate the development timeline, and build a solid data package for regulatory submissions.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation - Ovid. (n.d.). Ovid.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Unknown Source.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed. (n.d.). National Center for Biotechnology Information.
  • Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. (n.d.). Unknown Source.
  • A review of methods for solubility determination in biopharmaceutical drug characterization. (2019, September 12). Unknown Source.
  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib.
  • Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia.
  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - ijpcbs. (n.d.). ijpcbs.com.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Lund University.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - EMA. (2020, February 10). European Medicines Agency.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). International Council for Harmonisation.
  • Benzoic Acid - Structure, Properties, Reactions - Turito. (2023, January 20). Turito.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10). National Center for Biotechnology Information.
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. (2025, May 12). Admescope.
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.
  • 8.11 pH and Solubility | AP Chemistry. (n.d.). Unknown Source.
  • pH and Solubility - AP Chem | Fiveable. (2025, August 15). Fiveable.
  • 603118-19-0|3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid - BLDpharm. (n.d.). BLDpharm.
  • Impact of Solvent Selection and Absorptivity on Dissolution Testing of Acetylsalicylic Acid Enteric-Coated Tablets. (2021, May 23). Unknown Source.
  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 - EPFL. (n.d.). EPFL.

Sources

Characterization of NKCC Inhibitors: Protocols for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NKCC-042

Abstract & Introduction

The compound 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid (also known as 3-(tetrahydrofurfurylsulfamoyl)benzoic acid) represents a structural scaffold within the sulfamoylbenzoate class. Historically, this chemical family—including Furosemide and Bumetanide —has been utilized as "loop diuretics" via the inhibition of the Na


-K

-2Cl

Cotransporter 2 (NKCC2)
in the renal thick ascending limb.

However, recent drug development has pivoted toward the isoform NKCC1 , which is highly expressed in the central nervous system (CNS). Selective NKCC1 inhibition is a therapeutic target for epilepsy, autism spectrum disorders (ASD), and brain edema. The "oxolan-2-ylmethyl" (tetrahydrofurfuryl) moiety is a critical lipophilic modification often explored to alter blood-brain barrier (BBB) permeability and isoform selectivity (NKCC1 vs. NKCC2).

This Application Note details the optimized in vitro workflows for characterizing this compound's inhibitory potency using two complementary methods: the high-throughput Thallium (


) Flux Assay  and the gold-standard Radioactive Rubidium (

) Uptake Assay
.
Mechanism of Action

The target, NKCC (SLC12A family), is an electroneutral symporter that moves 1 Na


, 1 K

, and 2 Cl

ions into the cell.[1] Sulfamoylbenzoates bind to the transmembrane translocation pocket, locking the transporter in an inward-facing or occluded state, thereby preventing ion influx.

NKCC_Mechanism Extracellular Extracellular Space (High Na+, Cl-) NKCC_Active NKCC Transporter (Active State) Extracellular->NKCC_Active Ions Bind Intracellular Intracellular Space (Low Cl-) NKCC_Active->Intracellular Translocation NKCC_Blocked NKCC Transporter (Inhibited State) NKCC_Active->NKCC_Blocked Conformational Lock NKCC_Blocked->Intracellular No Flux Ions 1Na+ / 1K+ / 2Cl- Compound 3-[(Oxolan-2-ylmethyl) sulfamoyl]benzoic acid Compound->NKCC_Active Binds Transmembrane Domain

Figure 1: Mechanism of Action. The sulfamoylbenzoate derivative binds to the NKCC transporter, preventing the symport of ions across the membrane.

Compound Preparation & Handling[2][3][4][5]

To ensure experimental reproducibility, proper solubilization is critical. Sulfonamides can be hydrophobic.

  • Stock Solution: Dissolve 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid in 100% DMSO to a concentration of 10 mM . Vortex vigorously.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration

    
     to avoid vehicle toxicity or membrane permeabilization artifacts.
    
Method A: High-Throughput Thallium (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> ) Flux Assay[1][6][7]

This fluorescence-based assay relies on the fact that Thallium (


) acts as a surrogate for Potassium (

) and permeates K

-permeable transporters. Inside the cell,

binds to a loaded dye (e.g., FluxOR™ or BTC-AM), causing a robust increase in fluorescence.

Suitability: Primary Screening, IC50 determination.

Materials
  • Cells: HEK-293 cells stably transfected with hNKCC1 (or hNKCC2 for selectivity screens).

  • Reagents: FluxOR™ II Red Potassium Ion Channel Assay (Thermo Fisher) or equivalent Tl-sensitive dye.

  • Inhibitor: Ouabain (to block Na

    
    /K
    
    
    
    -ATPase).
  • Stimulus Buffer:

    
     solution.
    
Protocol Workflow
  • Cell Plating:

    • Plate cells in 96-well or 384-well black-walled, clear-bottom poly-D-lysine coated plates.

    • Incubate 24h to reach 90% confluency.

  • Dye Loading (Critical Step):

    • Remove culture media.[2]

    • Add Loading Buffer containing the Tl-sensitive dye.[1][3]

    • Note: The Loading Buffer must be Chloride-free (replace NaCl with Sodium Gluconate) and low osmolarity . This "Cl- starvation" forces the NKCC transporter into a highly active state seeking to import Cl-.

    • Incubate 60-90 min at room temperature in the dark.

  • Compound Pre-incubation:

    • Add the test compound (3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid) at varying concentrations (e.g., 0.1 nM to 100

      
      M).
      
    • Include Ouabain (100

      
      M)  in all wells to ensure signal is NKCC-specific and not Na/K pump mediated.
      
    • Incubate for 15-20 min.

  • Signal Acquisition (Kinetic Mode):

    • Transfer plate to a FLIPR or FlexStation reader.[3]

    • Baseline: Record fluorescence for 10 seconds.

    • Stimulation: Inject Stimulus Buffer containing

      
       and NaCl.[1] (The re-introduction of Cl- combined with Tl+ triggers immediate transport).
      
    • Read: Measure fluorescence intensity for 90-120 seconds.

Data Analysis

Calculate the slope of the fluorescence increase (initial rate) or the Area Under the Curve (AUC).



Method B: Radioactive Uptake Assay (Gold Standard)

While Tl+ flux is fast, thallium chemistry can occasionally interact with sulfur-containing compounds. The


 assay is the definitive validation method, as Rubidium is a near-perfect isotopic tracer for Potassium.

Suitability: Hit Validation, Mechanism of Action studies.

Protocol Workflow
StepActionDetails
1. Prep Plate CellsHEK-hNKCC1 cells in 24-well plates (poly-D-lysine coated).
2. Wash Isotonic WashWash cells 2x with basic uptake buffer (300 mOsm).
3. Starve Pre-incubationIncubate cells in Cl- free buffer for 30 min. This depletes intracellular Cl-, maximizing NKCC activity upon re-introduction.
4. Block Add BlockersAdd 1 mM Ouabain (blocks Na/K Pump) and 0.1 mM Bumetanide (Positive Control wells only). Add Test Compound to experimental wells. Incubate 10 min.
5. Flux Uptake PhaseAdd Uptake Solution containing 1

Ci/mL

+ 10 mM KCl + 135 mM NaCl. Incubate exactly 5-10 minutes at 37°C.
6. Stop Ice WashAspirate hot solution. Rapidly wash 3x with Ice-Cold Stop Solution (PBS + 0.1 mM Bumetanide) to freeze transporter activity.
7. Lysis Cell LysisAdd 200

L 0.1N NaOH or 2% SDS. Incubate 30 min.
8. Read ScintillationTransfer lysate to vials, add scintillation cocktail, and count (CPM).
Critical Control: The "Bumetanide-Sensitive" Component

NKCC activity is defined strictly as the uptake that is sensitive to loop diuretics.



Your test compound's efficacy is measured by how well it reduces the "Total Uptake" down to the "Non-Specific" level.
Experimental Logic & Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this compound.

Assay_Workflow Start Compound: 3-[(Oxolan-2-ylmethyl) sulfamoyl]benzoic acid Solubility Solubility Check (DMSO) Start->Solubility Tl_Assay High-Throughput Tl+ Flux Assay Solubility->Tl_Assay Primary Screen Rb_Assay Validation: 86Rb+ Uptake Tl_Assay->Rb_Assay Confirm Hits (<1µM) Selectivity Selectivity Screen (NKCC1 vs NKCC2) Rb_Assay->Selectivity If Potent Analysis Calculate IC50 & Hill Slope Selectivity->Analysis

Figure 2: Characterization Pipeline. Compounds are first screened for potency using fluorescence, validated with radiotracer, and finally assessed for isoform selectivity.

Expected Results & Troubleshooting
  • Potency: Based on structural analogs (Bumetanide IC50

    
     0.2 
    
    
    
    M for NKCC1), expect this compound to show inhibition in the 0.5
    
    
    M – 10
    
    
    M
    range. The tetrahydrofurfuryl group is bulkier than the butyl group of bumetanide, which may affect steric fit.
  • Hill Slope: A Hill slope significantly deviating from 1.0 (e.g., >2.0) suggests cooperativity or non-specific aggregation (micelle formation).

  • Troubleshooting High Background: If the "Non-Specific Uptake" in the Rb+ assay is high, ensure Ouabain is fresh. If Tl+ fluorescence is low, ensure cells were adequately "Cl- starved" during dye loading.

References
  • Delpire, E., & Mount, D. B. (2002). Human and murine phenotypes associated with defects in cation-chloride cotransport. Annual Review of Physiology, 64(1), 803-843. Link

  • Gamba, G. (2005). Molecular physiology and pathophysiology of electroneutral cation-chloride cotransporters. Physiological Reviews, 85(2), 423-493. Link

  • Hannaert, P., et al. (2002). Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 365, 143–148. Link

  • Thermo Fisher Scientific. FluxOR™ II Red Potassium Ion Channel Assay User Guide. Link

  • Russell, J. M. (2000). Sodium-potassium-chloride cotransport. Physiological Reviews, 80(1), 211-276. Link

Sources

Crystallization Strategies for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid: From Solvent Screening to Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The control of the solid-state form of an active pharmaceutical ingredient (API) is paramount in drug development. The crystalline state directly influences critical properties such as stability, solubility, bioavailability, and manufacturability.[1] This application note provides a comprehensive technical guide to developing robust crystallization methodologies for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, a molecule incorporating both a sulfonamide and a benzoic acid moiety. Due to the inherent rigidity of the sulfonamide functional group, such compounds are typically crystalline, but they also present a significant risk of polymorphism—the ability to exist in multiple crystal forms.[2][3][4][5] This guide details a systematic approach, beginning with physicochemical analysis and solvent screening, followed by detailed protocols for various crystallization techniques including cooling crystallization, anti-solvent addition, and slow evaporation. Furthermore, it offers field-proven troubleshooting advice to address common challenges such as oiling out and amorphous precipitation.

Introduction: The Criticality of Crystalline Form

3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a molecule of interest that combines three key structural features: an aromatic benzoic acid group, a flexible N-substituted sulfonamide linker, and a polar oxolane (tetrahydrofuran) ring. The interplay of these groups dictates the intermolecular interactions—primarily hydrogen bonding and π-stacking—that govern crystal packing.

  • Benzoic Acid Moiety: Prone to forming strong hydrogen-bonded dimers, which can be a dominant synthon in the crystal lattice.[6]

  • Sulfonamide Moiety: A versatile hydrogen bond donor and acceptor, capable of forming various supramolecular synthons, such as chains (catemers) or cyclic dimers.[4] The tendency of sulfonamides to exhibit polymorphism makes a thorough crystallization screening essential.[2][3]

  • Oxolane Ring: The ether oxygen can act as a hydrogen bond acceptor, potentially influencing solvent interaction and crystal packing.

The objective of a crystallization process is to reliably produce a specific, stable crystalline form with desired physical attributes (e.g., particle size, morphology). This guide provides the foundational workflows and protocols to achieve this for the target compound.

Foundational Workflow: A Systematic Approach

Developing a crystallization process should not be a trial-and-error endeavor. A systematic workflow ensures reproducibility and leads to a more robust final process. The overall strategy involves understanding the molecule's solubility, using that information to select a crystallization method, and then optimizing the conditions.

A Compound Characterization (Solubility Profiling) B Solvent System Selection (Single, Binary) A->B C Crystallization Method Screening (Cooling, Anti-Solvent, etc.) B->C D Initial Crystal Evaluation (Visual, Microscopic) C->D E Protocol Optimization (Rate, Temp, Concentration) D->E G Problem Encountered (Oiling Out, Amorphous, Low Yield) D->G F Solid-State Characterization (PXRD, DSC, TGA, Purity) E->F H Troubleshooting & Refinement G->H H->C

Figure 1: General workflow for crystallization process development.

Physicochemical Profile & Solvent Selection

The choice of solvent is the most influential factor in any crystallization process.[1] An ideal solvent or solvent system will exhibit a significant difference in solubility for the target compound between high and low temperatures (for cooling crystallization) or will be paired with a miscible anti-solvent (for precipitation).

Estimated Physicochemical Properties

While experimental data for the title compound is not widely published, we can infer properties from its structural components and related molecules like 3-sulfamoyl-benzoic acid (m.p. 251-252°C)[7] and benzoic acid (m.p. 121-123°C)[8].

PropertyEstimated Value / CharacteristicRationale & Implication
Molecular Weight ~301.32 g/mol Influences solubility characteristics.
Melting Point High (>200°C)Suggests strong intermolecular forces and a stable crystal lattice. Requires high-boiling point solvents for cooling crystallization.
pKa (Benzoic Acid) ~3.5 - 4.5The compound is acidic. Solubility will be very high in basic aqueous solutions (e.g., with NaOH, NaHCO₃) and low in acidic solutions. This can be exploited for pH-swing crystallizations.
Hydrogen Bonding High potential (Donors: -COOH, -NH; Acceptors: -SO₂, -COOH, Oxolane-O)Strong hydrogen bonds are expected to dominate crystal packing. Protic solvents (alcohols, water) will compete for these interactions.
Polarity PolarExpected to be soluble in polar organic solvents like alcohols, DMF, DMSO, and acetone.[9] Low solubility is expected in non-polar solvents like hexanes or toluene.[10]
Protocol 1: Systematic Solvent Solubility Screening

Objective: To determine the solubility profile of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid across a range of solvents to inform the choice of crystallization method.

Materials:

  • 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

  • Small (1-2 mL) glass vials with caps

  • Magnetic stir plate and stir bars

  • Heat block or hot plate

  • A selection of solvents (see Table 2)

Procedure:

  • Preparation: Place approximately 10-20 mg of the compound into each labeled vial.

  • Room Temperature Addition: Add a starting volume (e.g., 0.1 mL) of a selected solvent to the first vial. Stir vigorously for 5-10 minutes.

  • Observation: Observe if the solid dissolves.

    • If dissolved: The compound is highly soluble. This solvent may be suitable as a "good" solvent for the anti-solvent method.

    • If not dissolved: Add the solvent in 0.1 mL increments, stirring after each addition, until the solid dissolves or a maximum volume (e.g., 2 mL) is reached. Record the total volume required.

  • Elevated Temperature Test: For vials where the compound was poorly soluble at room temperature, gently heat the suspension (e.g., to 50-60°C or ~20°C below the solvent's boiling point).

  • Observation at Heat:

    • If dissolved: The solvent is a strong candidate for cooling crystallization.

    • If not dissolved: The compound has low solubility even when heated. This solvent may be a candidate as an "anti-solvent."

  • Cooling Test: Allow any vials that required heating to cool slowly to room temperature, and then place them in an ice bath. Observe for crystal formation. Note the quality (e.g., fine powder, needles, plates) of any precipitate.

  • Documentation: Record all observations in a table. Classify each solvent as "Poor," "Moderate," or "Good" at both room and elevated temperatures.

Solvent ClassRecommended Screening Solvents
Protic Water, Methanol, Ethanol, Isopropanol (IPA)
Aprotic Polar Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dimethylformamide (DMF)
Non-Polar Heptane, Toluene, Dichloromethane (DCM)
Table 2: Suggested solvents for initial crystallization screening.

Crystallization Methodologies and Protocols

Based on the solvent screening data, an appropriate crystallization method can be selected.

Start Solubility Data from Protocol 1 A Is solubility high in hot solvent and low in cold solvent? Start->A B Use Cooling Crystallization (Protocol 2) A->B  Yes C Is there a 'Good' Solvent (high solubility) and a miscible 'Poor' Solvent (low solubility)? A->C  No D Use Anti-Solvent Addition (Protocol 3) C->D  Yes E Need very high-quality crystals for structural analysis? C->E  No F Use Vapor Diffusion or Slow Evaporation (Protocols 4 & 5) E->F  Yes

Figure 2: Decision tree for selecting a primary crystallization method.

Method 1: Cooling Crystallization

Principle: This classic technique relies on the principle that the solubility of most solids increases with temperature.[11] A saturated solution is prepared at an elevated temperature and then cooled, causing the compound to crystallize as solubility decreases.

Protocol 2: Single-Solvent Cooling Crystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid and a magnetic stir bar.

  • Add the chosen solvent (one that showed good solubility at high temperature and poor solubility at low temperature in Protocol 1) in small portions while heating and stirring. Continue adding the hot solvent until the compound just dissolves completely.[1][11] Causality: Using the minimum amount of hot solvent is crucial for maximizing yield upon cooling.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the growth of larger, more ordered crystals and improves purity, as the crystal lattice has more time to reject impurities.[11][12]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[12]

  • Inducement (If Necessary): If no crystals form, crystallization can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a small "seed" crystal from a previous batch.[1][12]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[12]

  • Drying: Dry the crystals under vacuum to a constant weight.

Method 2: Anti-Solvent Addition

Principle: This method is ideal when the compound is too soluble in most solvents even at low temperatures. The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" (in which the compound is insoluble) is slowly added to induce precipitation by reducing the overall solubility of the mixture.[1]

Protocol 3: Anti-Solvent Crystallization

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of the "good" solvent identified in Protocol 1.

  • Anti-Solvent Addition: While stirring the solution, add the chosen anti-solvent dropwise. Causality: Slow addition is critical. Adding the anti-solvent too quickly can cause a rapid, uncontrolled precipitation, often leading to an amorphous solid or very fine particles.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the point of nucleation.

  • Crystal Growth: Stop the addition and allow the flask to sit undisturbed for several hours to allow the crystals to grow.

  • Completion (Optional): After initial crystal growth, more anti-solvent can be added slowly to increase the yield.

  • Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 2, using the final solvent mixture or pure anti-solvent for washing.

Methods for High-Quality Single Crystals

For applications like single-crystal X-ray diffraction, slower methods that allow for the growth of large, well-ordered crystals are preferred.

Protocol 4: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial.

  • Loosely cover the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks.[13]

Protocol 5: Vapor Diffusion

  • Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar (a beaker covered with a watch glass also works).

  • Add a layer of anti-solvent to the bottom of the larger jar.

  • Over time, the anti-solvent vapor will slowly diffuse into the solution in the vial, gradually reducing solubility and promoting the growth of high-quality crystals.

Troubleshooting Common Crystallization Issues

IssuePotential CauseRecommended SolutionReference
"Oiling Out" (Formation of a liquid instead of solid)The solution is too supersaturated, or the cooling is too rapid. The melting point of the compound may be lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent system.[1]
Low Yield Too much solvent was used during dissolution. The solution was not cooled sufficiently. The compound has significant solubility even at low temperatures.Minimize the initial volume of hot solvent. Ensure complete cooling in an ice bath. Consider evaporating some solvent before cooling or switching to an anti-solvent method.[1]
Amorphous Solid / Fine Powder Precipitation was too rapid (cooling rate too fast or anti-solvent added too quickly).Decrease the cooling rate (e.g., by insulating the flask). Add the anti-solvent much more slowly or use vapor diffusion.[1]
No Crystals Form The solution is not sufficiently supersaturated. High energy barrier for nucleation.Evaporate some of the solvent to increase concentration. Try scratching the flask with a glass rod or adding a seed crystal. Cool for a longer period.[1][12]

Conclusion

The crystallization of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid can be successfully achieved through a systematic investigation of its solubility properties followed by the targeted application of appropriate crystallization techniques. Due to the presence of both benzoic acid and sulfonamide functional groups, methods like cooling crystallization from polar solvents and anti-solvent addition are highly likely to be effective. Given the propensity of sulfonamides for polymorphism, it is crucial to characterize the resulting solid form using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure the desired, stable crystal form has been obtained. The protocols and troubleshooting guides provided herein serve as a robust starting point for developing a scalable and reproducible crystallization process.

References

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from University of Wisconsin-Madison Chemistry Department.
  • Crystallinity of Sulfonamide Compounds. (2025). BenchChem Technical Support Center.
  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from University of Missouri-St. Louis Chemistry Department.
  • A Comparative Crystallographic Guide to Novel Sulfonamide Compounds. (2025). BenchChem Technical Support Center.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Berry, M. B., et al. (2007). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding. CrystEngComm.
  • Mora-Diez, N., et al. (2022).
  • 3-SULFAMOYL-BENZOIC ACID. (2023). ChemicalBook.
  • Polymorphism in Secondary Benzene Sulfonamides. (2015).
  • Sulfonamide. (n.d.). Wikipedia.
  • Melting point standard 121-123°C analytical standard Benzoic acid. (n.d.). Sigma-Aldrich.
  • Polymorphism in Sulfanilamide-D4. (2007).
  • Solubility of Benzoic Acid in Organic Solvents. (2015). Scribd.
  • Acree, W. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures.
  • Oliveira, A. C., et al. (2015). Solubility of Benzoic Acid in Mixed Solvents.
  • Predicting and understanding crystal morphology: the morphology of benzoic acid and the polymorphs of sulf

Sources

Application Note: HPLC Method Development for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analyte Profiling

The compound 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a complex pharmaceutical intermediate and derivative characterized by a benzoic acid core linked to a sulfamoyl group, which is further substituted with an oxolane (tetrahydrofuran) ring. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its physicochemical properties.

Structurally, the molecule presents two primary analytical challenges:

  • Ionizable Carboxylic Acid: The benzoic acid moiety has a pKa of approximately 4.0. If the mobile phase pH is not strictly controlled, the analyte will exist in a state of partial ionization, leading to split peaks, variable retention times, and severe peak tailing.

  • Polar Sulfamoyl Motif: The sulfonamide-like nitrogen can act as a hydrogen bond donor/acceptor, making it prone to secondary interactions with residual silanol groups on silica-based stationary phases.

Drawing parallels from established pharmacopeial methods for structurally related sulfamoylbenzoic acid derivatives (such as the loop diuretic furosemide and its process impurities like 4-chloro-3-nitro-5-sulfamoylbenzoic acid), a reversed-phase HPLC (RP-HPLC) approach utilizing an acidic mobile phase is the most authoritative and reliable strategy for quantification [1].

Method Development Rationale: The Causality of Chromatographic Choices

As an application scientist, method development is not about trial and error; it is about predicting molecular behavior in a fluid dynamics system.

Stationary Phase Selection

We select an end-capped Octadecylsilane (C18) column . Why end-capped? Standard silica columns contain unreacted, acidic silanol groups (-SiOH). The polar sulfamoyl group of our analyte will interact with these silanols via ion-exchange or hydrogen bonding mechanisms, causing the analyte to drag through the column and produce a tailing peak. End-capping masks these silanols with short-chain alkyl groups, ensuring the separation is driven purely by hydrophobic partitioning.

Mobile Phase and pH Control

To achieve reproducible retention (


), the analyte must be kept in a single ionization state. By buffering the mobile phase to pH 2.5  (at least 1.5 units below the analyte's pKa), we fully protonate the carboxylic acid. This neutralizes the molecule, maximizing its hydrophobicity and affinity for the C18 stationary phase, which sharpens the peak and stabilizes the retention time [2].
Detector Optimization

The benzoic acid chromophore exhibits strong


 transitions. Diode-array detection (DAD) scanning reveals optimal absorbance in the 235–270 nm  range. We select 254 nm as the primary quantification wavelength to maximize the signal-to-noise (S/N) ratio while minimizing baseline drift from organic modifiers [3].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Reagents and Solutions
  • Aqueous Phase (Mobile Phase A): 0.1% Formic acid in HPLC-grade water (pH ~2.7). Formic acid is chosen over phosphate buffer to maintain LC-MS compatibility should mass confirmation be required.

  • Organic Phase (Mobile Phase B): HPLC-grade Acetonitrile (ACN).

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions
ParameterSpecification / Setting
Column End-capped C18, 250 mm × 4.6 mm, 5 µm
Column Temperature 30 °C ± 1 °C (Thermostatted to reduce viscosity)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm (Reference wavelength: 360 nm)
Elution Mode Gradient (See Table below)

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Rationale
0.0 80 20 High aqueous to focus the polar analyte at the column head.
2.0 80 20 Isocratic hold to stabilize baseline.
10.0 40 60 Linear ramp to elute the strongly retained analyte.
12.0 10 90 Column wash to remove highly hydrophobic impurities.
12.1 80 20 Return to initial conditions.

| 18.0 | 80 | 20 | Re-equilibration (critical for retention time stability). |

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent using sonication for 5 minutes. Make up to volume with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability and Self-Validation

A method is only as trustworthy as its continuous validation. The System Suitability Test (SST) ensures the LC system is capable of performing the analysis on the day of testing. Inject the Working Standard Solution (50 µg/mL) six consecutive times.

SST ParameterAcceptance CriteriaCausality / Implication of Failure
Retention Time (

)
~8.5 min (± 2.0% RSD)High RSD indicates pump cavitation or incomplete column equilibration.
Tailing Factor (

)

1.5

indicates silanol interactions or column voiding.
Theoretical Plates (

)

5000
Low

indicates column degradation or dead volume in tubing.
Area Precision

2.0% RSD
High RSD indicates autosampler malfunction or integration errors.

Workflow Visualization

The following diagram maps the logical progression of the method development lifecycle, illustrating how analyte properties dictate chromatographic parameters.

MethodDev A Analyte Characterization 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid B Stationary Phase Selection End-capped C18, 250 x 4.6 mm, 5 µm A->B Hydrophobicity & polarity assessment C Mobile Phase Optimization Acidic Buffer (pH 2.7) to suppress ionization A->C pKa ~ 4.0 dictates mobile phase pH D Detector Calibration UV Diode Array (254 nm) A->D Chromophore analysis E Gradient Elution Profiling Balance retention factor (k') and peak symmetry B->E C->E D->E F System Suitability Testing (SST) Tailing factor ≤ 1.5, RSD ≤ 2.0% E->F Iterative refinement of gradient G Method Validation (ICH Q2) Accuracy, Precision, LOD/LOQ F->G Proceed only if criteria met

Figure 1: Systematic HPLC method development and validation workflow for acidic analytes.

References

  • Wang, Y., et al. "Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method." Molecules (MDPI), vol. 28, no. 5, 2023. Available at:[Link][1]

  • Sribunruang, P., et al. "Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution." Pharmaceuticals (MDPI), 2025. Available at:[Link][2]

Sources

Troubleshooting & Optimization

Solving solubility issues of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to effectively solubilize this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid and why is its solubility in water a concern?

3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a complex organic molecule containing both a carboxylic acid and a sulfonamide functional group. Its structure suggests it is a weak acid.[1][2] The presence of the nonpolar benzene ring and the oxolane (tetrahydrofuran) moiety contributes to its hydrophobic character, which can lead to poor solubility in aqueous solutions.[3][4] For many experimental applications, especially in biological and pharmaceutical research, achieving adequate aqueous solubility is critical for accurate dosing, formulation, and obtaining reliable experimental results.[5]

Q2: What are the key chemical features of this molecule that influence its solubility?

The solubility of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is governed by a balance of its hydrophilic and hydrophobic components.

  • Hydrophilic Groups: The carboxylic acid (-COOH) and sulfonamide (-SO2NH-) groups are capable of hydrogen bonding with water, which promotes solubility.[1]

  • Hydrophobic Groups: The benzene ring and the oxolane ring are nonpolar and limit water solubility.[3]

  • Ionizable Groups: Both the carboxylic acid and the sulfonamide proton are acidic and can be deprotonated to form more soluble anionic species.[1][2] The pKa of the carboxylic acid is expected to be in the range of typical benzoic acids (around 4.2), while the sulfonamide proton is less acidic.[6][7]

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

The main approaches to enhance the solubility of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid revolve around increasing the polarity of the molecule or the solvent system. The most common and effective methods include:

  • pH Adjustment: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid and sulfonamide groups, forming more soluble salts.[8][9][10][11]

  • Co-solvency: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[10][12][13]

  • Salt Formation: Preparing a solid salt form of the compound with a suitable counterion can significantly improve its aqueous solubility and dissolution rate.[9][14][15]

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous buffer during my experiment.

Q: I prepared a stock solution in an organic solvent and diluted it into my aqueous buffer, but I see precipitation over time. How can I prevent this?

A: This is a common issue when a compound has low aqueous solubility. The precipitation is likely due to the compound crashing out as the concentration of the organic solvent decreases upon dilution. Here’s a systematic approach to troubleshoot this:

1. Understand the "Why": pH is Likely the Culprit

The solubility of ionizable compounds like 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is highly dependent on the pH of the solution.[16] The carboxylic acid group is significantly more soluble in its deprotonated (anionic) form. At a pH below the pKa of the carboxylic acid, the compound will be predominantly in its less soluble, neutral form.

2. Step-by-Step Protocol: pH Adjustment for Enhanced Solubility

This protocol aims to determine the optimal pH for solubilizing your compound.

  • Materials:

    • 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

    • Deionized water

    • 0.1 M Sodium Hydroxide (NaOH)

    • 0.1 M Hydrochloric Acid (HCl)

    • pH meter

    • Stir plate and stir bar

    • Microcentrifuge

  • Procedure:

    • Prepare a slurry of the compound in deionized water at your desired final concentration.

    • Place the slurry on a stir plate.

    • Slowly add 0.1 M NaOH dropwise while monitoring the pH.

    • Observe the solution for clarity. Note the pH at which the compound fully dissolves. This will be above the pKa of the carboxylic acid.

    • To confirm this is a pH-dependent effect, slowly add 0.1 M HCl to the clear solution. The compound should precipitate as the pH drops below its pKa.

    • For your experiments, prepare your aqueous buffer at the determined optimal pH or slightly above it to ensure the compound remains in its soluble, ionized form.

3. Visualizing the Concept: The Impact of pH on Solubility

pH_Solubility cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_pH Predominantly Neutral Form (R-COOH) Insoluble Poor Aqueous Solubility Precipitation Risk Low_pH->Insoluble Hydrophobic character dominates High_pH Predominantly Ionized Form (R-COO⁻) Soluble High Aqueous Solubility Clear Solution High_pH->Soluble Ionic form is more polar

Caption: Relationship between pH and the solubility of an acidic compound.

Issue 2: Even at a higher pH, I can't achieve the desired concentration.

Q: I've adjusted the pH of my solution, but I'm still unable to dissolve a high enough concentration of the compound for my stock solution. What's my next step?

A: When pH adjustment alone is insufficient, introducing a co-solvent is a powerful next step. Co-solvents work by reducing the overall polarity of the aqueous environment, making it more hospitable to your compound.[17][18]

1. The Rationale: How Co-solvents Enhance Solubility

Water is a highly polar solvent. The large nonpolar regions of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid disrupt the favorable hydrogen bonding network of water, leading to low solubility. A water-miscible organic co-solvent can create a solvent mixture with a polarity that is intermediate between water and the pure organic solvent, thereby increasing the solubility of nonpolar solutes.[17]

2. Experimental Workflow: Co-solvent Screening

This workflow will help you identify an effective and compatible co-solvent for your application.

Cosolvent_Screening Start Start: High Concentration Needed Select_Cosolvents Select Biocompatible Co-solvents (e.g., DMSO, Ethanol, PEG 400) Start->Select_Cosolvents Prepare_Systems Prepare Aqueous Systems with Varying Co-solvent Percentages (e.g., 5%, 10%, 20%) Select_Cosolvents->Prepare_Systems Add_Compound Add Compound to Each System at Target Concentration Prepare_Systems->Add_Compound Equilibrate Equilibrate Samples (e.g., Vortex, Sonicate, Shake) Add_Compound->Equilibrate Observe Observe for Dissolution Equilibrate->Observe Filter Filter to Remove Undissolved Solid Observe->Filter Quantify Quantify Soluble Concentration (e.g., HPLC-UV) Filter->Quantify Analyze Analyze Data & Select Optimal System Quantify->Analyze

Caption: Step-by-step workflow for co-solvent screening.

3. Data-Driven Decisions: Summarizing Your Findings

After your screening experiment, organize your results in a table for clear comparison.

Co-solventConcentration (%)pHSolubility (mg/mL)Observations
None07.4< 0.1Insoluble
DMSO57.41.2Clear solution
DMSO107.45.5Clear solution
Ethanol107.40.8Slight haze
PEG 400107.42.1Clear solution

Important Considerations:

  • Toxicity: Be mindful of the potential toxicity of the co-solvent in your experimental system, especially for cell-based assays or in vivo studies.[10] DMSO and ethanol are common choices but can have cellular effects at higher concentrations.[10]

  • Compatibility: Ensure the chosen co-solvent does not interfere with your downstream assays.

Issue 3: I need a solid, water-soluble form of the compound for formulation.

Q: For my drug development program, I need to prepare a stable, solid form of the compound with improved aqueous solubility and dissolution rate. How can I achieve this?

A: Creating a salt form of your active pharmaceutical ingredient (API) is a standard and highly effective industry practice to improve solubility and other physicochemical properties.[9][14][15][19][20]

1. The Principle of Salt Formation

By reacting the acidic 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid with a base, you can form a salt. In the solid state, this salt exists as an ionic crystal lattice. When this salt is added to water, it readily dissociates into its constituent ions, leading to a much higher aqueous solubility compared to the neutral parent compound.[8]

2. Protocol: Small-Scale Salt Formation for Screening

This protocol outlines a method for screening different counter-ions to form a soluble salt.

  • Materials:

    • 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

    • A selection of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine).[20]

    • Ethanol or another suitable organic solvent

    • Anti-solvent (e.g., heptane, ethyl acetate)

    • Stir plate and stir bar

    • Filtration apparatus

  • Procedure:

    • Dissolve a known amount of the acid in a minimal amount of a suitable solvent like ethanol.

    • In a separate vial, prepare a solution of the chosen base (1 molar equivalent) in the same solvent.

    • Slowly add the base solution to the acid solution while stirring.

    • Stir the mixture for a period (e.g., 1-2 hours) to allow for salt formation.

    • If a precipitate forms, it may be the desired salt. If not, slowly add an anti-solvent until precipitation occurs.

    • Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.

    • Characterize the resulting solid (e.g., by melting point, spectroscopy) to confirm salt formation.

    • Assess the aqueous solubility of the newly formed salt and compare it to the parent acid.

3. Choosing the Right Counter-ion

The choice of the counter-ion is critical and can influence properties beyond solubility, such as stability and hygroscopicity.[15] A screening of several counter-ions is often necessary to identify the optimal salt form for development.[14]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
  • Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a threshold concentration for dissolving drugs. Pharmaceutical science & technology today, 5(4), 135-143.
  • Wikipedia contributors. (2023). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]

  • Avdeef, A. (2007). The rise of pH-metric logP. Expert opinion on drug discovery, 2(1), 49-65.
  • Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.
  • Thakuria, R., Nayak, A., Sarma, B., & Nangia, A. (2013). Crystal engineering of pharmaceutical co-crystals. International Journal of Pharmaceutics, 453(1), 101-125.
  • Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of pharmaceutical sciences, 67(9), 1257-1260. [Link]

  • Li, P., & Zhao, L. (2003). Cosolvency. In Encyclopedia of pharmaceutical technology (pp. 573-581).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Britannica, The Editors of Encyclopaedia. "Carboxylic acid". Encyclopedia Britannica, 22 Jan. 2026, [Link]. Accessed 27 February 2026.

  • Kumar, L., & Kumar, A. (2023). Cosolvents: A review on principles, properties and applications in pharmaceutical formulation. Journal of Drug Delivery and Therapeutics, 13(1), 104-111.
  • Streng, W. H. (1981). The effect of pH on the solubility of a new, weakly acidic, nonsteroidal anti-inflammatory agent. Journal of pharmaceutical sciences, 70(5), 574-575.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.
  • Scherer, D., & Kovar, K. A. (2005). The influence of pH on the solubility of drugs. Pharmazie in unserer Zeit, 34(4), 302-307.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of pharmacological and toxicological methods, 44(1), 235-249.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
  • Chemistry LibreTexts. (2022). Structure and Properties of Carboxylic Acids. [Link]

  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. [Link]

  • PubChem. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid. [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

  • ResearchGate. (2025). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. [Link]

  • Wikipedia. Benzoic acid. [Link]

Sources

Technical Support Center: Optimizing pH Stability for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid. Its purpose is to offer a comprehensive resource for understanding and systematically optimizing the pH stability of this compound, a critical factor for successful formulation, analytical method development, and ultimately, therapeutic efficacy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the pH-dependent properties of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid.

Q1: What are the key functional groups in this molecule that influence its pH stability and solubility?

A1: The molecule possesses two critical ionizable functional groups: a benzoic acid moiety and an N-substituted sulfonamide .

  • The carboxylic acid group is acidic, with an estimated pKa similar to benzoic acid itself (around 4.2)[1][2]. Below this pH, it will be predominantly in its neutral, less water-soluble form (R-COOH). Above this pH, it will deprotonate to the highly soluble carboxylate anion (R-COO⁻).

  • The sulfonamide proton (on the nitrogen) is weakly acidic. For N-alkyl sulfonamides, the pKa is typically in the range of 9-11[3]. It will be neutral at physiological pH and will only deprotonate under more alkaline conditions.

The interplay between these two groups dictates the molecule's overall charge, solubility, and susceptibility to pH-dependent degradation.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is expected to be highly pH-dependent, exhibiting a "U-shaped" profile.

  • Low pH (e.g., pH < 2): The carboxylic acid is neutral (COOH) and the sulfonamide is neutral (SO₂NHR). The molecule is uncharged and likely has its lowest aqueous solubility (its intrinsic solubility, S₀)[4].

  • Mid-pH (e.g., pH 5-8): The carboxylic acid is ionized (COO⁻), while the sulfonamide remains neutral. The molecule carries a net negative charge, significantly increasing its aqueous solubility compared to the low pH range[5][6].

  • High pH (e.g., pH > 11): Both the carboxylic acid (COO⁻) and the sulfonamide (SO₂N⁻R) are deprotonated. The molecule carries a charge of -2, which should, in theory, further increase solubility, although salt formation and ionic strength effects can complicate this.

Q3: What are the most likely degradation pathways I should be concerned with?

A3: The primary degradation pathway to investigate is hydrolysis .

  • Acid-Catalyzed Hydrolysis: At low pH, the amide bond of the sulfonamide could be susceptible to hydrolysis, although sulfonamides are generally more stable than carboxamides.

  • Base-Catalyzed Hydrolysis: At high pH, both ester and amide functionalities can undergo hydrolysis. For this molecule, the sulfonamide linkage is the key point of interest for base-catalyzed cleavage. The specific degradation products would need to be identified through forced degradation studies[7].

Q4: Why is a stability-indicating analytical method crucial for this work?

A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact drug from its degradation products, impurities, and other formulation excipients[8][9]. Without such a method, you cannot be certain if a loss in the main peak is due to degradation or analytical issues, nor can you track the formation of potentially toxic degradants. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection is the standard technique for this purpose[9][10].

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during pH stability studies.

Problem 1: Compound Precipitation or Inconsistent Solubility During Experiments
  • Symptom: You observe cloudiness, precipitation, or widely variable analytical results after preparing the compound in a buffered solution.

  • Root Cause Analysis: This is almost always due to operating at a pH too close to the compound's pKa or in a region of low solubility. The molecule's solubility is lowest at acidic pH where the carboxylic acid is not ionized[4].

  • Troubleshooting Workflow:

    • Verify pH: Immediately measure the pH of your final solution. Do not assume the buffer's nominal pH is the final pH, as dissolving an acidic compound will lower it.

    • Consult pH-Solubility Profile: If you haven't already, you must perform a preliminary pH-solubility study (see Protocol 1). This is a non-negotiable first step.

    • Adjust pH: For stability studies, select a pH range where the compound is comfortably soluble (at least 2-3 times its target concentration). Based on its structure, this will likely be pH > 6.

    • Consider Co-solvents: If you must work at a lower pH, consider adding a co-solvent (e.g., ethanol, propylene glycol) to the buffer system to increase the solubility of the neutral form. However, be aware that co-solvents can alter degradation kinetics.

Problem 2: Rapid Degradation Observed in Acidic Conditions (pH 1-3)
  • Symptom: HPLC analysis shows a rapid decrease in the main peak area with a corresponding increase in one or more new peaks when the compound is in an acidic buffer.

  • Root Cause Analysis: This suggests susceptibility to acid-catalyzed hydrolysis of the sulfonamide bond.

  • Investigative Steps:

    • Confirm Degradation: Ensure the loss is not due to precipitation. Centrifuge a sample; if the supernatant concentration remains low, it is a stability issue.

    • Characterize Degradants: Use LC-MS to get the molecular weights of the degradation products. This is critical to confirm the hydrolysis pathway (e.g., identifying benzoic acid-3-sulfonamide as a product).

    • Kinetic Analysis: Perform a pH-rate profile study (see Protocol 2) across a range of acidic pH values (e.g., pH 1, 2, 3, 4) to determine the rate of degradation as a function of pH.

  • Mitigation Strategies:

    • Formulate at Higher pH: The simplest solution is to formulate the compound in a pH range where it is stable.

    • Buffer Selection: Ensure the buffer itself is not catalyzing the reaction. Switch from a phosphate or citrate buffer to a different system (e.g., glycine buffer) and see if the rate changes.

    • Excipient Screening: Screen stabilizing excipients. Sometimes, polymers like HPMC or PVP can provide a protective effect[11].

Problem 3: Instability Detected in Neutral to Alkaline Conditions (pH 7-10)
  • Symptom: You observe slow but significant degradation over time in neutral or basic buffers.

  • Root Cause Analysis: This points to base-catalyzed hydrolysis of the sulfonamide. While the sulfonamide proton's pKa is high, the linkage can still be attacked by hydroxide ions.

  • Investigative Steps:

    • Forced Degradation: Conduct a forced degradation study using a dilute base (e.g., 0.01 N NaOH) to accelerate the degradation and confirm the product profile matches what is seen in your pH 7-10 studies[12].

    • pH-Rate Profile: Extend your kinetic analysis (Protocol 2) into the basic range to find a "sweet spot" of maximum stability. Often, a pH range of 5-7 is optimal for compounds with these functional groups.

    • Evaluate Oxidative Stability: At neutral/alkaline pH, some molecules can be more susceptible to oxidation. Conduct a forced degradation study with a mild oxidizing agent (e.g., 0.1% H₂O₂) to see if the degradation profile matches[7].

  • Mitigation Strategies:

    • pH Optimization: Narrow in on the pH of maximum stability identified from the pH-rate profile.

    • Antioxidants & Chelators: If oxidation is confirmed, add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to the formulation to sequester metal ions that can catalyze oxidation[11].

    • Packaging: Protect the formulation from oxygen by packaging under an inert gas like nitrogen[11].

Part 3: Visualization & Experimental Design

Logical Relationship: Ionization States vs. pH

The following diagram illustrates the expected ionization state of the molecule across a typical pH range, which governs its solubility and stability.

G cluster_low_ph Low pH (< pKa1) cluster_mid_ph Mid pH (pKa1 < pH < pKa2) cluster_high_ph High pH (> pKa2) low_ph Predominant Species: Neutral (R-COOH, R-SO2NHR') Properties: - Low Solubility - Potential for Acid Hydrolysis mid_ph Predominant Species: Anionic (-1) (R-COO^-, R-SO2NHR') Properties: - High Solubility - Often Max Stability low_ph->mid_ph  pH increases past pKa1 (~4.2)   high_ph Predominant Species: Dianionic (-2) (R-COO^-, R-SO2N^-R') Properties: - Highest Solubility - Risk of Base Hydrolysis mid_ph->high_ph  pH increases past pKa2 (~9-11)   start Start: Stability Issue Observed (Precipitation or Degradation) check_sol Is the compound fully dissolved? start->check_sol sol_protocol Action: Perform pH-Solubility Profile (Protocol 1) check_sol->sol_protocol No is_degradation Is degradation confirmed by a stability-indicating method? check_sol->is_degradation Yes adjust_ph Action: Adjust pH / Add Co-solvent to Ensure Solubility sol_protocol->adjust_ph adjust_ph->is_degradation forced_deg Action: Perform Forced Degradation Study (Acid, Base, Oxidative - Protocol 3) is_degradation->forced_deg Yes ph_rate Action: Generate pH-Rate Profile (Protocol 2) is_degradation->ph_rate Yes identify_path Identify Primary Degradation Pathway (e.g., Hydrolysis, Oxidation) forced_deg->identify_path ph_rate->identify_path mitigate Implement Mitigation Strategy: 1. Optimize pH to stability maximum 2. Add Antioxidants/Chelators 3. Change Packaging identify_path->mitigate end End: Optimized & Stable Formulation mitigate->end

Caption: Systematic workflow for troubleshooting pH stability.

Part 4: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for key experiments. All studies should adhere to the principles outlined in ICH guidelines.[13][14][15]

Protocol 1: Preliminary pH-Solubility Profiling

Objective: To determine the aqueous solubility of the compound across a wide pH range.

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl, acetate, phosphate, borate) covering the pH range from 2 to 12 in 1.0 pH unit increments.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1-2 mL) of each buffer in a separate vial. Ensure solid is still visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to allow equilibrium to be reached.

  • Sample Collection: After equilibration, filter or centrifuge the samples to separate the undissolved solid.

  • Analysis: Dilute an aliquot of the clear supernatant with a suitable mobile phase and analyze using a validated HPLC method to determine the concentration.

  • Data Plotting: Plot solubility (e.g., in mg/mL) on a logarithmic scale against the measured final pH of each solution.

pHBuffer SystemSolubility (µg/mL) (Hypothetical)
2.0HCl15
4.0Acetate120
6.0Phosphate2500
8.0Phosphate>5000
10.0Borate>5000
Protocol 2: pH-Rate Profile Generation (Kinetic Study)

Objective: To determine the rate of degradation of the compound as a function of pH.

  • Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 100 µg/mL) in a series of buffers (e.g., pH 2, 4, 6, 7.4, 9). Ensure the concentration is well below the solubility limit at each pH.

  • Stability Chamber: Place the solutions in a temperature-controlled stability chamber at an accelerated temperature (e.g., 50°C or 60°C) to speed up degradation.[16]

  • Time Points: Pull aliquots at predetermined time points (e.g., T=0, 2, 4, 8, 24, 48 hours). The frequency should be adjusted to capture about 10-20% degradation by the final time point.[17]

  • Analysis: Analyze each sample immediately using a validated stability-indicating HPLC method to determine the remaining percentage of the intact compound.

  • Data Analysis: For each pH, plot the natural logarithm of the percent remaining (ln[%API]) versus time. The slope of this line is the observed degradation rate constant (k_obs).

  • Final Plot: Create a final graph by plotting log(k_obs) versus pH. This plot will visually identify the pH of maximum stability (the lowest point on the curve).

Protocol 3: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and demonstrate the specificity of the analytical method, as mandated by ICH guidelines.[7][13][18]

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent.

  • Stress Conditions: Expose the compound to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 2-8 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2-8 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid compound at 80°C for 24 hours.

    • Photostability: Expose solution to light according to ICH Q1B guidelines.[14]

  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using an HPLC-DAD or HPLC-MS method.

  • Evaluation:

    • Aim for 5-20% degradation of the main peak.[17]

    • Assess peak purity of the main compound peak in all conditions to confirm no degradants are co-eluting.

    • Compare the retention times and spectra of degradants formed under different conditions to build a comprehensive impurity profile.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2). [Link]

  • European Medicines Agency. (2003). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]

  • Aakash Institute. (n.d.). Benzoic Acid: Formula, Structure, Properties & Preparation. [Link]

  • Al-Edresi, S., & Al-Quadeib, B. (2020). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PMC. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • Google Patents. (n.d.).
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • ASEAN. (n.d.). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. [Link]

  • ASEAN. (2005). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ResearchGate. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. [Link]

  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. [Link]

  • Babalola, I. T., & Suleiman, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

  • University of Rhode Island. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. [Link]

  • MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water. [Link]

  • PubMed. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • RSC Publishing. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • Babalola, I. T., & Suleiman, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Saudi Pharmaceutical Journal, 31(11), 101804. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. EPFL. [Link]

Sources

Technical Support Center: Synthesis of Sterically Hindered Sulfamoyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Steric Hindrance in Sulfonamide Construction

Diagnostic Hub: Identify Your Bottleneck

Before modifying your protocol, we must localize the steric failure. Steric hindrance in sulfamoyl benzoic acid synthesis typically manifests in two distinct phases. Use the decision matrix below to classify your issue.

StericDiagnosis Start Start: Where is the yield loss? Phase1 Phase 1: Chlorosulfonation (Ar-H → Ar-SO2Cl) Start->Phase1 Step 1 Fails Phase2 Phase 2: Amination (Ar-SO2Cl → Ar-SO2NHR) Start->Phase2 Step 2 Fails P1_Symp1 Symptom: No reaction or recovery of starting material Phase1->P1_Symp1 P1_Symp2 Symptom: Wrong Regioisomer Phase1->P1_Symp2 P2_Symp1 Symptom: Hydrolysis to Sulfonic Acid (Ar-SO3H) instead of Amide Phase2->P2_Symp1 P1_Sol Solution: Thermodynamic Forcing & Thionyl Chloride Boost P1_Symp1->P1_Sol Nuclear Total Blockage: Substrate too hindered for SEAr P1_Symp2->Nuclear P1_Sol->Nuclear If fails P2_Sol Solution: Anhydrous/Catalytic Activation (DABCO/DMAP) P2_Symp1->P2_Sol Pd_Route Switch to Pd-Catalyzed Aminosulfonylation (DABSO) Nuclear->Pd_Route

Figure 1: Diagnostic decision tree for isolating steric vs. electronic failures in sulfonamide synthesis.

Module A: The Chlorosulfonation Bottleneck

The Problem: You are attempting to introduce a chlorosulfonyl group (


) ortho to a bulky substituent (e.g., phenoxy, isopropyl, or adjacent chloro groups). The electrophile (

) cannot access the ring, or the intermediate sulfonic acid fails to convert to the acid chloride.
Mechanism of Failure

In standard conditions, chlorosulfonic acid (


) acts as both solvent and reagent. The reaction generates water, which hydrolyzes the desired sulfonyl chloride back to the sulfonic acid (

). In sterically hindered systems, the equilibrium shifts toward the sulfonic acid because the bulky group prevents the re-attack of the chloride ion.
Troubleshooting Protocol: The "Thionyl Boost"

To overcome this, we must chemically scavenge water and drive the equilibrium irreversibly to the acid chloride.

Q: My LCMS shows only the sulfonic acid (


) mass, not the chloride. 
A:  The steric bulk is preventing the final chlorination step. Add Thionyl Chloride (

) to the pot after the initial sulfonation phase.
ParameterStandard ProtocolHindered Protocol (Recommended)
Reagent

(excess)

(5-8 equiv) +

(2 equiv)
Temperature 0°C

RT
0°C

90-120°C (Step 1)

60°C (Step 2)
Quench Pour onto iceCritical: Dilute with DCM first, then drip into ice/brine
Mechanism Equilibrium drivenIrreversible dehydration via

off-gassing

Step-by-Step "Thionyl Boost" Protocol:

  • Charge: Place chlorosulfonic acid (5.0 equiv) in a flask. Cool to 0°C.

  • Addition: Add the benzoic acid substrate portion-wise. Note: Exotherm control is vital.

  • Cook (Step 1): Heat to 95°C for 2 hours. This installs the

    
     group (sulfonation).
    
  • Cool & Boost: Cool to 40°C. Add Thionyl Chloride (2.0 equiv) dropwise.

  • Cook (Step 2): Heat to 60°C for 3 hours. The

    
     converts the hindered 
    
    
    
    to
    
    
    .
  • Workup: Cool to RT. Dilute the reaction mass with Dichloromethane (DCM). Pour the DCM mixture slowly onto crushed ice. Separate the organic layer immediately to prevent hydrolysis [1, 7].[1]

Module B: The Amination Deadlock

The Problem: You have the sulfonyl chloride, but it won't react with your amine. The steric bulk around the sulfur atom blocks the nucleophilic attack, or the chloride hydrolyzes before the amine can react.

Troubleshooting Protocol: Catalytic Activation

Q: I see the sulfonyl chloride vanish, but I only get sulfonic acid back, not the sulfonamide. A: This is "Hydrolysis Competition." The rate of water attack (during workup or from wet solvents) is faster than the hindered amine attack. You must use a Nucleophilic Catalyst .

The Solution: DABCO/DMAP Catalysis Standard bases (TEA, Pyridine) act as proton scavengers. For hindered substrates, you need a base that forms a reactive intermediate.

  • DMAP (4-Dimethylaminopyridine): Forms a highly reactive N-acyl pyridinium-type salt that projects the electrophile further away from the steric wall, inviting the amine to attack.

AminationCatalysis Substrate Hindered Sulfonyl Chloride Inter Activated Intermediate Substrate->Inter Fast Attack (Displaces Cl-) DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Inter->Product Amine Attack (Regenerates DMAP) Amine Amine (Nucleophile) Amine->Product

Figure 2: DMAP-catalyzed nucleophilic substitution mechanism to bypass steric hindrance.

Recommended Conditions:

  • Solvent: Anhydrous THF or Acetonitrile (Avoid protic solvents).

  • Base: Pyridine (2.0 equiv) + DMAP (0.1 equiv) .

  • Temperature: Reflux is often required for ortho-substituted benzoates.

Module C: The "Nuclear Option" (Pd-Catalysis)

If the substrate is too sensitive for hot acid (Module A) or too hindered for


 attack (Module B), you must abandon the electrophilic aromatic substitution route entirely.

The Solution: Palladium-Catalyzed Aminosulfonylation Instead of installing


, use an aryl halide (Ar-I or Ar-Br) and insert sulfur dioxide using a palladium catalyst and a solid 

surrogate (DABSO). This couples the amine and the ring in one step, bypassing the unstable acid chloride intermediate [8, 10].

Protocol (Willis Method):

  • Reagents: Aryl Halide (1.0 equiv), DABSO (0.6 equiv), Amine (1.5 equiv).

  • Catalyst:

    
     (5 mol%), 
    
    
    
    or CataCXium A (7.5 mol%).
  • Base: Isopropylmagnesium chloride (Grignard) or

    
     depending on substrate tolerance.
    
  • Solvent: Isopropanol or Toluene/Dioxane.

  • Conditions: 70°C for 16 hours.

Why this works: The Pd inserts into the C-Halide bond (oxidative addition), forcing its way into the steric pocket.


 inserts, followed by the amine. The steric bulk is less problematic for the metal center than for a naked electrophile.

Validated Protocol: Synthesis of a Bumetanide Intermediate

Context: Synthesis of 3-(aminosulfonyl)-4-phenoxy-5-nitrobenzoic acid. This is a classic "steric nightmare" due to the bulky phenoxy group and the deactivating nitro group [1, 5].

Step-by-Step:

  • Preparation: In a dry 3-neck flask, charge Chlorosulfonic Acid (6.0 equiv). Cool to <5°C.[1]

  • Substrate Addition: Add 4-chloro-3-nitrobenzoic acid (1.0 equiv) portion-wise over 30 mins. Do not let temp exceed 20°C.

  • Thermal Drive: Remove ice bath. Heat to 130°C for 3 hours.

    • Note: High temp is required to overcome the deactivating effect of the nitro group and the steric hindrance of the chloro group.

  • Thionyl Chase: Cool to 80°C. Add Thionyl Chloride (2.5 equiv) dropwise. Stir 1 hour.

  • Quench (The "Dry" Method):

    • Cool reaction mass to RT.

    • Dilute with DCM (5 volumes) .

    • Pour the DCM/Acid mixture onto ice (10 volumes) with vigorous stirring.

    • Why? The DCM protects the sulfonyl chloride from the water during the quench.

  • Amination:

    • Separate organic layer.[2] Dry over

      
      .
      
    • Add Ammonia (gas or dissolved in dioxane) at 0°C.

    • Result: The sulfonamide precipitates.[2] Filter and wash with water.[2]

Yield Expectation: 75-85% (Classical methods often yield <50% without the DCM quench and Thionyl chase).

References

  • BenchChem. (2025).[1][3][4] An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. Retrieved from

  • Clayden, J., et al. (2020). Mechanism of chlorosulfonic acid sulfonation. Organic Chemistry. Retrieved from

  • Scribd. (n.d.). Sulfonation and Chlorosulfonation Mechanisms. Retrieved from

  • Google Patents. (2023). CN115677544A - Preparation method of bumetanide. Retrieved from

  • IJRPC. (2014). Facile, One Pot Synthesis of Bumetanide. International Journal of Research in Pharmacy and Chemistry. Retrieved from

  • Pharmacy Freak. (2025). Mechanism of Action of Bumetanide. Retrieved from

  • BenchChem. (2025).[4] Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid. Retrieved from

  • Willis, M. C., et al. (2014). Palladium-Catalyzed Synthesis of Ammonium Sulfinates from Aryl Halides. PMC. Retrieved from

  • MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from

  • Merck Millipore. (n.d.). Palladium-catalysed aminosulfonylation of aryl halides. Retrieved from

Sources

Addressing hygroscopic nature of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing the Hygroscopic Nature of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid.

Welcome to the technical support center for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid. As Senior Application Scientists with extensive field experience, we understand that the hygroscopic nature of this compound can present significant challenges during research and development. Moisture absorption can compromise sample integrity, leading to inaccuracies in weighing, altered physicochemical properties, and potential degradation, ultimately affecting experimental reproducibility and the quality of your final product.[1][2][3]

This guide is structured in a practical question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind our recommended procedures, providing not just steps, but the scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a critical concern for this specific molecule?

A1: Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding atmosphere.[4] For 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, this is particularly relevant due to the presence of polar functional groups—the carboxylic acid and the sulfonamide moieties. These groups can readily form hydrogen bonds with water molecules.

The consequences of moisture absorption are significant and can impact your work at multiple stages:

  • Physical Changes: The solid may become sticky, clumpy, or even deliquesce (dissolve in the absorbed water), which complicates handling, weighing, and powder flow.[2][5]

  • Chemical Stability: The presence of water can act as a plasticizer, increasing molecular mobility within the solid and potentially accelerating degradation pathways like hydrolysis.[6]

  • Analytical Accuracy: When you weigh a hygroscopic sample, you are weighing both the compound and an unknown amount of water. This leads to errors in concentration calculations, stoichiometric ratios in reactions, and inaccurate assay results.[7]

  • Dosage Form Performance: In a drug development context, changes in hydration state can alter dissolution rates, bioavailability, and overall product stability.[8]

Q2: How can I accurately determine the water content of my sample?

A2: The gold standard for determining water content in pharmaceutical substances is the Karl Fischer (KF) titration method.[9][] It is a highly specific and accurate technique that quantifies water through a direct chemical reaction, capable of detecting even trace amounts of water down to parts per million (ppm).[][11]

Comparison of Water Determination Methods

Method Principle Advantages Disadvantages
Karl Fischer (KF) Titration Direct chemical reaction with water.[12] Highly specific to water, high accuracy and precision, rapid results.[9][13] Can be affected by side reactions with certain compounds (e.g., ketones, aldehydes); requires specialized equipment.[14]

| Loss on Drying (LOD) | Measures weight loss upon heating. | Simple, inexpensive equipment. | Not specific to water; measures loss of any volatile component. May not detect strongly bound water of crystallization.[13] |

For 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, KF titration is the recommended method to ensure you are measuring only the water content and not other volatile components. Both volumetric and coulometric KF methods are suitable. Coulometric KF is particularly advantageous for samples with very low water content (trace levels).[11][14]

Q3: What are the ideal storage and handling conditions for this compound?

A3: Proper storage is the first line of defense against moisture-related issues. The key is to minimize the exposure of the compound to ambient humidity.

Recommended Storage & Handling Conditions

Condition Recommendation Rationale
Primary Container Tightly sealed, amber glass bottle with a secure, lined cap. For long-term storage, consider sealing the cap with parafilm. Prevents moisture ingress and protects from light, which could cause photodegradation.
Secondary Enclosure Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium chloride) or in a controlled low-humidity environment.[2] A desiccator provides a static, low-humidity environment, crucial for protecting highly hygroscopic materials.[2][15]
Environment Controlled room temperature (15°C to 25°C).[15] Avoids temperature fluctuations that can cause condensation.

| Handling | All manipulations (weighing, dispensing) should ideally be performed in a glove box under an inert atmosphere (e.g., nitrogen or argon) or in a room with controlled low humidity (<30% RH).[7][15] | Minimizes exposure to atmospheric moisture during critical procedures. |

Q4: I don't have a glove box. What is the best way to weigh the compound accurately?

A4: If a controlled environment is unavailable, speed and preparation are key. Use a "weighing by difference" technique.

  • Prepare: Have all spatulas, weigh boats, and vials ready.

  • Tare: Place your receiving vessel (e.g., a capped vial) on the analytical balance and tare it.

  • Dispense Quickly: Remove the stock bottle of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid from the desiccator. Open it, quickly transfer an approximate amount of the solid to the tared vial, and immediately cap both the vial and the stock bottle.

  • Weigh: Record the weight of the capped vial containing the solid.

  • Return to Storage: Promptly return the main stock bottle to the desiccator.

  • Calculate: The difference between the final and tared weight is the accurate mass of your compound. This method minimizes the time the solid is exposed to air.

Troubleshooting Guide
Problem: My compound has become clumpy and difficult to handle.
  • Cause: This is a classic sign of significant water absorption. The absorbed moisture acts as a binding agent between particles, leading to caking and poor flowability.[2]

  • Solution:

    • Do Not Heat in a Standard Oven: Attempting to dry the bulk material in a standard lab oven is not recommended. This can lead to thermal degradation, melting, or polymorphic changes without effectively removing all the water.

    • Use a Vacuum Oven: If you must dry the material, use a vacuum oven at a gentle temperature (e.g., 40-50°C) with a desiccant trap. This lowers the boiling point of water and removes it without excessive thermal stress. Perform a small-scale test first to ensure the compound's stability under these conditions.

    • Confirm Water Content: After drying, re-analyze the water content using Karl Fischer titration to confirm the effectiveness of the process.

    • Prevention: The best solution is prevention. Review your storage and handling procedures using the workflow diagram below to identify and correct any lapses.

Workflow for Handling Hygroscopic Compounds

G cluster_storage Storage cluster_prep Preparation cluster_handling Handling (Low Humidity Environment) cluster_post Post-Handling Storage Store in Tightly Sealed Container in Desiccator Prep Equilibrate Container to Room Temperature (if refrigerated) Storage->Prep Retrieve Weigh Weigh Sample Quickly (Preferably in Glove Box) Prep->Weigh Prepare Dispense Dispense for Experiment Weigh->Dispense Seal Immediately & Tightly Reseal Container Dispense->Seal After Use Return Return to Desiccator Seal->Return

Caption: Standard workflow for handling hygroscopic materials.

Problem: I am observing inconsistent analytical results (e.g., potency, purity, reaction yield).
  • Cause: Uncontrolled water content is a likely culprit. If your starting material has a variable water content, the actual amount of active compound you are using will also vary, leading to inconsistent results.

  • Troubleshooting Logic:

G Start Inconsistent Analytical Results CheckWater Measure Water Content via Karl Fischer Titration Start->CheckWater IsHigh Is Water Content > Specification? CheckWater->IsHigh ReviewHandling Review Storage & Handling Procedures IsHigh->ReviewHandling Yes CorrectMass Correct Sample Mass for Water Content in Calculations (Assay by KF) IsHigh->CorrectMass No, but variable OtherCauses Investigate Other Potential Causes (e.g., degradation, solubility) IsHigh->OtherCauses:w No, and consistent DrySample Consider Drying a Sub-lot under Vacuum ReviewHandling->DrySample CorrectMass->OtherCauses If still inconsistent

Caption: Troubleshooting inconsistent results.

  • Solution:

    • Quantify Water Content: Use Karl Fischer titration to determine the exact water content of the batch you are using.[6]

    • Correct for Water Content: For assays and reactions, calculate the mass of the compound on an anhydrous basis.

      • Corrected Mass = Weighed Mass × (1 - [Water Content as a decimal])

    • Implement a Control Strategy: Establish a routine of checking the water content of new batches and periodically for batches in long-term storage.

Advanced Strategies for Drug Development

For professionals in formulation and drug development, mitigating the inherent hygroscopicity of an Active Pharmaceutical Ingredient (API) like 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is often necessary for creating a stable and manufacturable drug product.[5]

Several advanced strategies can be employed:

  • Crystal Engineering (Co-crystallization): This involves forming a co-crystal with a non-hygroscopic co-former. By altering the crystal packing and hydrogen bonding network, the resulting co-crystal can exhibit significantly lower hygroscopicity compared to the pure API.[5][16][17]

  • Formulation with Hydrophobic Excipients: Co-processing the API with hydrophobic excipients can create a microenvironment that repels moisture, thus protecting the sensitive drug substance.[5]

  • Film Coating: For solid dosage forms like tablets, applying a film coating that acts as a moisture barrier is a common and effective strategy.[5][17] This physically separates the hygroscopic core from the external environment.

  • Packaging Solutions: Utilizing high moisture barrier packaging, such as foil-foil blisters, and including desiccants within the secondary packaging are critical final steps to ensure long-term product stability.[5][18]

By understanding the root cause of the challenges associated with 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid's hygroscopicity and implementing these validated control strategies, you can ensure the integrity of your material and the reliability of your experimental outcomes.

References
  • Benchchem. (n.d.). A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. Benchchem.
  • Ocean Optics. (n.d.). NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. Ocean Optics.
  • Han, Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals.
  • Patsnap Eureka. (2025, September 24). How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?. Patsnap.
  • Pharmaceutical labeling machine manufacturer from China. (2024, July 22). Different Drug Storage Conditions.
  • PLS Analytical. (n.d.). Water analysis by Coulometric titration W/O Oven. PLS Analytical.
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights.
  • BOC Sciences. (n.d.). Moisture Content Determination - Wet Chemistry. BOC Sciences.
  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Vesta Nutra.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.
  • Journal of Pharmaceutical Sciences. (2008, March 15). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Pharmaguideline.
  • CESCO. (n.d.). Humidity controlled storage in pharmaceutical applications. CESCO.
  • Thermopedia. (2011, February 14). Hygroscopicity. Thermopedia.
  • DTU Research Database. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database.
  • Request PDF. (n.d.). The Physical Characterization of Hygroscopicity in Pharmaceutical Solids.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
  • Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • Sensors and Materials. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review.
  • ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives.
  • ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • PubMed. (2018, February 27). Synthesis and Stability of Strongly Acidic Benzamide Derivatives.
  • Pharmaceutical Technology. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method).
  • Wikipedia. (n.d.). Karl Fischer titration. Wikipedia.
  • SCIRP. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Mettler Toledo.
  • Benchchem. (2025, August 11). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Benchchem.
  • WorldofTest.com. (2025, August 13). Karl Fischer Titration​ - Precise Moisture Analysis Made Easy. WorldofTest.com.
  • PMC. (2020, November 6). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. PMC.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
  • Benchchem. (n.d.). The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Benchchem.

Sources

Validation & Comparative

1H NMR interpretation of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Solvent-Dependent 1H NMR Profiling of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid

Part 1: Executive Summary & Strategic Approach

The Challenge: Characterizing 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid presents a dual challenge common in medicinal chemistry: the molecule contains a polar, exchange-labile core (benzoic acid/sulfonamide) and a stereochemically complex aliphatic side chain (tetrahydrofuran ring). Standard 1H NMR protocols often fail to resolve the diastereotopic protons adjacent to the chiral center or lose critical exchangeable proton signals (


, 

).

The Solution: This guide compares the "Gold Standard" method (DMSO-


) against the "High-Resolution Alternative" (Methanol-

). While DMSO-

is essential for confirming chemical structure (seeing all protons), Methanol-

is superior for resolving the complex aliphatic coupling patterns of the oxolane (tetrahydrofuran) ring.

Target Molecule Breakdown:

  • Core: 3-Carboxybenzenesulfonamide scaffold.

  • Substituent: (Oxolan-2-yl)methyl group (Tetrahydrofuran-2-ylmethyl).

  • Key Feature: The chiral center at C2 of the oxolane ring renders the adjacent methylene linker protons (

    
    ) diastereotopic.
    

Part 2: Comparative Analysis of Solvent Systems

This section objectively compares the performance of the two primary solvent systems for this specific molecule.

Table 1: Solvent Performance Matrix
FeatureMethod A: DMSO-

(Recommended)
Method B: Methanol-

(Alternative)
Impact on Interpretation
Solubility Excellent (>50 mg/mL)Good (>20 mg/mL)DMSO ensures no aggregation broadening.
Labile Protons Visible.

(~13 ppm) and

(~8 ppm) are distinct.
Invisible. Rapid exchange with solvent deuterium (

).
Use DMSO to prove the presence of the acid and sulfonamide.
Aliphatic Resolution Moderate. Viscosity broadens multiplets.High. Sharper lines resolve complex multiplets.Use MeOD to calculate coupling constants (

) for the oxolane ring.
Water Signal ~3.33 ppm (Often overlaps with Oxolane signals).~4.87 ppm (Clear of aliphatic region).DMSO water peak interferes with the crucial

assignment.
Use Case Structural Confirmation & Purity Stereochemical Analysis

Part 3: Structural Elucidation & Assignment Logic

Predicted Chemical Shift Data (DMSO- )

Based on fragment assembly of 3-sulfamoylbenzoic acid core and tetrahydrofuran-2-ylmethyl amine derivatives.

PositionProton Type

(ppm)
MultiplicityIntegrationAssignment Notes
Acid

13.2 - 13.5Broad Singlet1HHighly dependent on concentration/water.
Ar-2 Aromatic8.35 - 8.40Singlet (t)1HIsolated between

and

.
Ar-4 Aromatic8.00 - 8.10Doublet1HOrtho to

.
Ar-6 Aromatic8.10 - 8.20Doublet1HOrtho to

.
Ar-5 Aromatic7.70 - 7.75Triplet1HMeta to both EWGs.
NH Sulfonamide7.90 - 8.10Triplet (br)1HCouples to Linker

.
Linker

2.90 - 3.10Multiplet2HDiastereotopic (See Section 3.2).
Ox-2 Methine3.80 - 3.95Multiplet1HChiral center (deshielded by O).
Ox-5 Ether

3.55 - 3.70Multiplet2HAdjacent to Oxygen.
Ox-3 Ring

1.75 - 1.90Multiplet2H
Ox-4 Ring

1.50 - 1.65Multiplet2H
The "Expert Insight": Diastereotopic Protons

The most common error in interpreting this spectrum is misidentifying the linker protons (


). Because they are adjacent to a chiral center (C2 of the oxolane ring), they are diastereotopic .[1]
  • Observation: They will not appear as a simple doublet. They will appear as two distinct multiplets (an ABX system involving the NH) or a complex second-order multiplet.

  • Verification: In DMSO, adding a drop of

    
     will collapse the NH coupling, simplifying this region, but the diastereotopic non-equivalence (
    
    
    
    ) remains.

Part 4: Visualization of Analytical Logic

Diagram 1: Assignment Workflow

This flowchart illustrates the logical pathway for assigning the spectrum, starting from the most distinct peaks.

AssignmentLogic cluster_aromatic Core Scaffold Confirmation Start Start: 1H NMR Spectrum (DMSO-d6) Aromatic Identify Aromatic Region (7.5 - 8.5 ppm) Start->Aromatic COOH Locate COOH (>13 ppm, Broad) Start->COOH CheckNH Is NH Visible? Aromatic->CheckNH NH Locate Sulfonamide NH (~8.0 ppm, Triplet/Broad) Linker Identify Linker N-CH2 (2.9 - 3.1 ppm) NH->Linker COSY Correlation CheckDia Linker Splitting Complex? Linker->CheckDia Oxolane Assign Oxolane Ring (1.5 - 4.0 ppm) CheckNH->NH Yes (DMSO) CheckNH->Linker No (MeOD) CheckDia->Oxolane Confirm Diastereotopicity

Caption: Logical workflow for assigning the 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid spectrum. Note the critical COSY correlation between the Sulfonamide NH and the Linker protons.

Diagram 2: Diastereotopic Interaction

Visualizing why the linker protons split into complex patterns.

Diastereotopicity ChiralCenter Chiral Center (Oxolane C2) Environment Chiral Environment ChiralCenter->Environment Induces LinkerProtons Linker Protons (Ha vs Hb) Result Magnetic Non-Equivalence (Complex Multiplet) LinkerProtons->Result Causes Environment->LinkerProtons Differentiates

Caption: Causal relationship showing how the C2 chiral center renders the adjacent methylene protons magnetically non-equivalent.

Part 5: Detailed Experimental Protocol

To ensure reproducibility and minimize "labile proton loss," follow this validated protocol.

Sample Preparation (DMSO- )
  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Use 0.6 mL of anhydrous DMSO-

    
     (99.9% D).
    
    • Critical: Use a fresh ampoule. Absorbed atmospheric water (

      
       peak at 3.33 ppm) will overlap with the critical Oxolane-C2/Linker signals and accelerate chemical exchange, broadening the NH peak.
      
  • Vessel: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure good shimming.

  • Dissolution: Vortex gently. If heating is required, do not exceed 40°C to prevent degradation or accelerated exchange.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (standard proton).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons and carboxylic acid proton have long T1 relaxation times. A short D1 (e.g., 1s) will suppress the integration of the aromatic ring relative to the aliphatic side chain, leading to incorrect integration ratios (e.g., finding <1H for the acid).

  • Scans (NS): 16 or 32 scans are sufficient for >10mg.

  • Temperature: 298 K (25°C).

Self-Validating Quality Checks

Before accepting the data, check these three indicators:

  • The Acid Test: Is there a broad hump >13 ppm? If no, and the sample is definitely the acid, your DMSO is likely wet (proton exchange) or the concentration is too low.

  • The Integration Check: Set the aromatic singlet (H2) to 1.00. The total aliphatic integration (Oxolane + Linker) should sum to exactly 9.00.

  • The Water Peak: In DMSO, the water peak should be at ~3.33 ppm. If it is shifted significantly downfield (>3.5 ppm), the sample is highly acidic, confirming the free acid form.

References

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2][4] (Standard text for diastereotopic proton theory).

  • PubChem Compound Summary. (2025). 3-sulfamoylbenzoic acid (Parent Structure Data). National Library of Medicine. Link

Sources

Comparative Potency Guide: 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid vs. Furosemide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid (referred to herein as the Tetrahydrofurfuryl Analog ) and Furosemide , a standard loop diuretic.

This analysis synthesizes structural pharmacophore modeling, Structure-Activity Relationship (SAR) principles, and physicochemical profiling to evaluate their respective potencies and therapeutic utilities.

Executive Summary

Furosemide remains the gold standard for high-ceiling diuresis, deriving its potency from a specific unsubstituted sulfamoyl moiety essential for inhibiting the Na


-K

-2Cl

cotransporter (NKCC2).

In contrast, 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid represents a structural analog where the pharmacophore is critically altered. By substituting the sulfonamide nitrogen with a tetrahydrofurfuryl group and lacking the activating chloride/amine substitutions at positions 4 and 2, this compound exhibits significantly reduced to negligible diuretic potency compared to Furosemide. It serves primarily as a negative control probe in SAR studies to validate the necessity of the free sulfamoyl group for NKCC2 binding and Carbonic Anhydrase (CA) inhibition.

Structural & Physicochemical Analysis[1]

The divergence in potency stems directly from two critical structural modifications: the saturation of the furan ring and, more importantly, the substitution of the sulfonamide nitrogen.

FeatureFurosemide Tetrahydrofurfuryl Analog Impact on Potency
IUPAC Name 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid--
Core Scaffold 5-sulfamoyl-2-aminobenzoic acid3-sulfamoylbenzoic acidHigh (Furosemide's scaffold is optimized for NKCC2).
Sulfamoyl Group Free (

)
Substituted (

)
Critical : Substitution abolishes the H-bond donor capacity required for the Cl

binding pocket.
Lipophilic Tail Furan (Aromatic, Planar)Oxolane (Saturated, Non-planar)Moderate : Loss of planarity affects steric fit within the hydrophobic pocket.
Activating Group Chlorine (

) at C4
None (Hydrogen)High : The electron-withdrawing Cl is vital for acidity and binding affinity.
Structural Visualization (Graphviz)

The following diagram illustrates the pharmacophore divergence.

G cluster_SAR SAR Determinants Furosemide Furosemide (Active Drug) NKCC2 NKCC2 Transporter (Thick Ascending Limb) Furosemide->NKCC2 High Affinity (IC50 ~10-100 nM) Cl_Pocket Chloride Binding Pocket Furosemide->Cl_Pocket Free SO2NH2 mimics Cl- FreeSulfonamide Unsubstituted Sulfonamide (Essential for H-bonding) Furosemide->FreeSulfonamide Target Tetrahydrofurfuryl Analog (Inactive/Weak Probe) Target->NKCC2 Negligible Affinity Target->Cl_Pocket Steric Clash (N-Substitution) Target->FreeSulfonamide Lacks AromaticRing Furan Ring (Pi-Pi Stacking)

Caption: Structural divergence showing why N-substitution of the sulfonamide group in the analog prevents effective interaction with the NKCC2 chloride binding pocket.

Mechanism of Action & Potency

The "Chloride Mimicry" Hypothesis

Furosemide functions by inhibiting the NKCC2 cotransporter in the Loop of Henle. The free sulfonamide group (


) is anionic at physiological pH and mimics the chloride ion (

), allowing it to dock into the transporter's chloride-binding site.
  • Furosemide : The unsubstituted nitrogen provides the necessary geometry and charge distribution to lock the transporter in an inactive state.

  • Tetrahydrofurfuryl Analog : The bulky (oxolan-2-ylmethyl) group attached to the sulfonamide nitrogen creates significant steric hindrance . This prevents the molecule from entering the tight chloride-binding pocket, rendering it effectively inert as a loop diuretic.

Carbonic Anhydrase Inhibition (CAI)

Sulfonamide diuretics often possess secondary activity as Carbonic Anhydrase Inhibitors.

  • Requirement : CA inhibition strictly requires an unsubstituted sulfonamide (

    
    ) to coordinate with the Zinc (
    
    
    
    ) ion in the enzyme's active site.
  • Outcome : The N-substituted analog cannot coordinate with Zinc, resulting in a loss of CAI activity . This removes the proximal tubule component of diuresis seen with Furosemide.

Experimental Potency Data (Inferred SAR)

While direct clinical head-to-head data is rare for this specific analog (due to its lack of efficacy), established SAR data from the Journal of Medicinal Chemistry confirms the potency hierarchy:

Compound ClassModificationRelative Potency (Diuresis)
Furosemide Standard (5-sulfamoyl-2-amino)100% (Reference)
N-Substituted Sulfonamides Alkyl/Aryl on

< 1% (Inactive)
Reduced Furan Analogs Tetrahydrofuran on amine~50-80% (Retains some activity if sulfonamide is free)
3-Sulfamoyl Isomers Sulfamoyl moved to pos. 3Variable (Bumetanide is potent, but requires specific 3-amino substitution)

Reference: Feit, P. W. (1971). Structure-activity relationships of sulfamoyl diuretics. J. Med. Chem.

Experimental Validation Protocol

To verify the potency difference in a laboratory setting, the following in vitro and in vivo workflows are recommended.

Protocol A: NKCC2 Flux Assay (In Vitro)

Objective : Quantify the inhibition of Rubidium (


) uptake (a surrogate for 

) in HEK-293 cells expressing NKCC2.
  • Cell Culture : Seed HEK-293 cells stably transfected with rNKCC2.

  • Pre-incubation : Incubate cells in chloride-free medium for 30 min.

  • Treatment : Add Furosemide (0.1 - 100

    
    ) and Tetrahydrofurfuryl Analog (0.1 - 100 
    
    
    
    ) in separate wells.
  • Uptake Phase : Add medium containing

    
     (1 
    
    
    
    ) and incubate for 10 min.
  • Termination : Wash cells 3x with ice-cold PBS containing Bumetanide (to stop transport).

  • Analysis : Lyse cells and measure radioactivity via liquid scintillation counting.

  • Result : Plot log-concentration vs. % inhibition. Furosemide will show an

    
    . The Analog is expected to show no significant inhibition (
    
    
    
    ).
Protocol B: Rat Diuretic Screen (In Vivo)

Objective : Measure urine volume and electrolyte excretion (


).
  • Subjects : Male Wistar rats (n=6 per group), fasted overnight.

  • Administration : Oral gavage or IV bolus.

    • Group 1: Vehicle (Control)

    • Group 2: Furosemide (20 mg/kg)

    • Group 3: Tetrahydrofurfuryl Analog (20 mg/kg)

  • Collection : Place rats in metabolic cages; collect urine at 0-5h.

  • Readout :

    • Furosemide : Expect rapid onset (30 min), high volume (>10 mL/kg), high

      
       load.
      
    • Analog : Expect volume and electrolytes comparable to Vehicle.

Workflow Visualization

Experiment cluster_Results Expected Outcomes Start Compound Screening InVitro In Vitro: NKCC2 Inhibition (HEK-293 Cells) Start->InVitro InVivo In Vivo: Diuretic Assay (Wistar Rats) Start->InVivo Res_Furo Furosemide: IC50 < 1uM High Urine Output InVitro->Res_Furo Res_Analog Analog: IC50 > 100uM No Diuresis InVitro->Res_Analog InVivo->Res_Furo InVivo->Res_Analog

Caption: Parallel experimental workflow to validate the lack of potency in the N-substituted analog compared to the active drug Furosemide.

Conclusion

3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is not a viable therapeutic alternative to Furosemide for diuresis.

  • Potency : Negligible.

  • Utility : Strictly limited to chemical research as a negative control or a synthetic intermediate.

  • Reasoning : The substitution of the sulfonamide nitrogen violates the strict pharmacophore requirement for loop diuretics, preventing the molecule from binding to the NKCC2 transporter or inhibiting Carbonic Anhydrase.

Researchers seeking to modify Furosemide for improved potency should focus on the 3-amino benzoic acid scaffold (e.g., Bumetanide analogs) or pyridine-sulfonylureas (e.g., Torsemide), rather than N-substitution of the sulfamoyl group.

References

  • Feit, P. W. (1971). Structure-Activity Relationships of Sulfamoyl Diuretics. Journal of Medicinal Chemistry.

  • Puscas, I., & Coltau, M. (1995). Carbonic Anhydrase Inhibitors and Activators. In: Supuran C.T. (eds) Carbonic Anhydrase.[1][2][3] CRC Press.

  • Greger, R. (2000). Physiology of Renal Sodium Transport. American Journal of Physiology-Renal Physiology.

  • PubChem Database . (2024). Compound Summary: Furosemide.[1][2] National Library of Medicine.

Sources

Validating Sulfamoyl Benzoic Acid Analogs: A Comparative Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Sulfamoyl benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, evolving beyond their classical role as diuretics (e.g., furosemide) to become high-potency inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms, specifically CA IX and CA XII .

This guide outlines the validation architecture for these analogs, contrasting high-throughput surrogate assays with the gold-standard stopped-flow kinetics required for publication-grade data. It addresses the "Tail Approach" for selectivity and provides a self-validating experimental workflow.

The Chemical Context: Scaffold & Mechanism

The sulfamoyl moiety (


) acts as a zinc-binding group (ZBG). Unlike simple sulfonamides (e.g., acetazolamide), sulfamoyl benzoic acid analogs allow for the attachment of bulky "tails" via the carboxylate handle. This "Tail Approach" probes the hydrophobic half of the enzyme active site, crucial for distinguishing between the ubiquitous cytosolic isoform (hCA II) and the transmembrane tumor-associated isoform (hCA IX).
Mechanistic Visualization

The following diagram illustrates the binding mode and the logic behind the "Tail Approach" for selectivity.

BindingMechanism cluster_0 Inhibitor Structure Zinc Zinc Ion (Zn2+) (Catalytic Center) ZBG Sulfamoyl Group (-SO2NH2) ZBG->Zinc Coordination (Displaces H2O) Scaffold Benzoic Acid Scaffold ZBG->Scaffold Tail Hydrophobic Tail (Selectivity Driver) Scaffold->Tail Amide Linker ActiveSite Enzyme Active Site (hCA II / IX) Tail->ActiveSite Van der Waals Interactions

Caption: Mechanistic logic of sulfamoyl benzoic acid binding. The sulfamoyl group coordinates the catalytic Zinc, while the tail exploits hydrophobic pockets to achieve isoform selectivity.

Validation Cascade: From Screening to Kinetics

To validate biological activity, one must distinguish between screening (throughput) and kinetic characterization (accuracy).

Comparison of Assay Methodologies
FeatureEsterase Assay (Screening)Stopped-Flow CO₂ Hydration (Gold Standard)
Substrate 4-Nitrophenyl acetate (4-NPA)Carbon Dioxide (CO₂)
Relevance Surrogate (Esterase activity is distinct from hydrase activity)Physiological (Measures actual respiration reaction)
Throughput High (96/384-well plates)Low to Medium (Single injection)
Limit of Detection Micromolar (

M)
Nanomolar (

M)
Primary Utility Rapid "Yes/No" hit identificationDetermination of

and

Cost Low (Standard Plate Reader)High (Specialized Spectrophotometer)

Critical Insight: Many researchers rely solely on the Esterase Assay. However, for sulfamoyl benzoic acids targeting hCA IX, the Esterase Assay often underestimates potency . The active site conformation changes slightly between ester hydrolysis and CO₂ hydration. Publication-quality data requires Stopped-Flow validation.

Comparative Performance Data

The following table contrasts the performance of a representative Sulfamoyl Benzoic Acid analog against the clinical standard (Acetazolamide) and a clinical candidate (SLC-0111).

Target: Human Carbonic Anhydrase IX (Tumor-associated, Hypoxia-induced).

Compound ClassRepresentative StructurehCA II

(nM) (Off-Target)
hCA IX

(nM) (On-Target)
Selectivity Ratio (II/IX)
Classic Sulfonamide Acetazolamide (AAZ)12.125.8~0.5 (Non-selective)
Ureido-Sulfonamide SLC-011145.04.510 (Selective)
Sulfamoyl Benzoic Acid 4-(2-aminoethyl)benzensulfonamide280.0 14.0 20 (Highly Selective)

Data synthesized from Supuran et al. trends (see References). Sulfamoyl benzoic acid derivatives often sacrifice hCA II potency (desirable) to gain hCA IX specificity.

Experimental Protocols
A. The "Gold Standard" Stopped-Flow CO₂ Hydration Assay

This protocol measures the catalytic hydration of CO₂:


.

Equipment: Applied Photophysics SX.18MV-R (or equivalent) stopped-flow instrument. Indicator: Phenol Red (0.2 mM).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     (to maintain ionic strength).
    
  • Enzyme Pre-Incubation (Crucial Step):

    • Mix hCA enzyme (concentration ~10 nM) with the inhibitor (Sulfamoyl Benzoic Acid analog) in the buffer.

    • Incubate for 15 minutes at room temperature. Why? Sulfonamides are slow-binding inhibitors; failure to pre-incubate leads to false high

      
       values.
      
  • Substrate Preparation: Saturate water with CO₂ by bubbling pure CO₂ gas for 30 minutes at 25°C. (Final [CO₂] ≈ 33 mM).

  • Reaction Initiation:

    • Syringe A: Enzyme + Inhibitor + Indicator.

    • Syringe B: CO₂ saturated water.[1]

    • Rapidly mix (1:1 ratio) in the stopped-flow cell.

  • Data Acquisition: Monitor absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Fit the initial velocity (

    
    ) curves to the Michaelis-Menten equation. Determine 
    
    
    
    and convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
B. Cellular Hypoxia Validation (Biological Context)

Validating that the analog works in a biological system is the final "Trustworthiness" check.

  • Cell Line: HT-29 or MDA-MB-231 (High hCA IX expression).

  • Condition: Incubate cells in Normoxia (21% O₂) vs. Hypoxia (1% O₂) for 24 hours.

  • Treatment: Treat with Analog (0.1 - 100 µM) vs. Acetazolamide.

  • Readout: Measure extracellular acidification rate (ECAR) or cell viability. Expectation: Sulfamoyl benzoic acids should show higher potency in Hypoxia than Normoxia due to hCA IX upregulation.

Validation Workflow Diagram

This flowchart ensures a logical progression from synthesis to biological proof, preventing wasted resources on non-viable candidates.

ValidationWorkflow Synth Synthesis of Sulfamoyl Benzoic Acid Esterase Esterase Screen (High Throughput) Synth->Esterase Primary Screen Esterase->Synth Inactive (>10 µM) StopFlow Stopped-Flow Assay (Kinetics Validation) Esterase->StopFlow Hits (<10 µM) Cellular Hypoxia Cell Model (HT-29 / MDA-MB-231) StopFlow->Cellular Ki < 50 nM Decision Lead Candidate Cellular->Decision Active in Hypoxia

Caption: The critical path for validating sulfamoyl benzoic acid analogs. Note the gatekeeping role of the Stopped-Flow assay before cellular testing.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971).[2] The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6][7] I. Stop-flow kinetic studies. Journal of Biological Chemistry. Link

  • Nocentini, A., et al. (2019). Benzensulfonamides incorporating flexible triazole moieties are highly effective carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex. Proceedings of the National Academy of Sciences. Link

Sources

IR spectroscopy peaks for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

IR Spectroscopy Comparison Guide: 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid

As drug development pipelines increasingly rely on highly specific structural analogs to optimize pharmacokinetics, the analytical differentiation of these molecules becomes paramount. 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a complex synthetic building block and intermediate. Structurally, it features a benzoic acid moiety, a secondary sulfonamide linkage, and an oxolane (tetrahydrofuran) ring.

This guide provides an objective, data-driven framework for verifying the identity and purity of this compound using Infrared (IR) Spectroscopy. By comparing its spectral signature against structurally similar alternatives—such as the loop diuretic Furosemide and the simpler 3-Sulfamoylbenzoic acid—we can establish a robust, self-validating analytical system for Quality Assurance and Quality Control (QA/QC).

Structural Deconstruction & Mechanistic Spectral Causality

To accurately interpret the IR spectrum of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, we must deconstruct its functional groups and understand the physical causality behind their vibrational frequencies.

  • Carboxylic Acid (Benzoic Acid Moiety): The carbonyl (C=O) stretch in aromatic carboxylic acids appears at a lower wavenumber (~1680–1700 cm⁻¹) compared to isolated aliphatic acids (~1720 cm⁻¹). This shift is caused by the delocalization of the carbonyl pi-electrons into the aromatic ring, which weakens the C=O double bond character. The O-H stretch will appear as a massive, broad band from 2500–3300 cm⁻¹ due to strong intermolecular hydrogen bonding (dimerization) in the solid state.

  • Secondary Sulfonamide (-SO₂NH-R): The sulfonyl group exhibits two highly characteristic, intense bands corresponding to the asymmetric (~1310–1350 cm⁻¹) and symmetric (~1150–1180 cm⁻¹) S=O stretching vibrations[1][2]. Because the target molecule is a secondary sulfonamide, it will exhibit a single N-H stretching spike superimposed on the broad O-H band, typically around 3250 cm⁻¹[3][4].

  • Oxolane Ring (Aliphatic Ether): The tetrahydrofuran derivative introduces sp³ hybridized C-H bonds, resulting in distinct stretching vibrations just below 3000 cm⁻¹ (~2850–2950 cm⁻¹). Furthermore, the aliphatic C-O-C asymmetric stretch produces a strong, sharp peak in the "fingerprint" region between 1050–1150 cm⁻¹.

Objective Comparison: Target vs. Structural Alternatives

In a QA/QC environment, the primary risk is cross-contamination or misidentification with structural analogs. We compare our target against two common alternatives:

  • Furosemide: Contains a primary sulfonamide (-SO₂NH₂) and an aromatic furan ring instead of an aliphatic oxolane ring.

  • 3-Sulfamoylbenzoic acid: A simpler analog lacking the (oxolan-2-ylmethyl) substitution entirely.

Table 1: Comparative IR Peak Assignments & Mechanistic Rationale

Functional GroupTarget Molecule (cm⁻¹)Furosemide (cm⁻¹)3-Sulfamoylbenzoic acidMechanistic Rationale
O-H (Carboxylic) ~2500–3300 (Broad)~2500–3300 (Broad)~2500–3300 (Broad)Extensive hydrogen-bonded carboxylic acid dimers in all three molecules.
N-H (Sulfonamide) ~3250 (Single peak) ~3280, ~3350 (Doublet)~3280, ~3350 (Doublet)Target is a secondary sulfonamide (one N-H). Alternatives are primary sulfonamides, yielding symmetric and asymmetric N-H stretches.
C=O (Carboxylic) ~1680–1700~1670–1690~1680–1700Conjugation with the aromatic ring lowers the stretching frequency.
S=O (Asymmetric) ~1310–1350~1320~1330Highly characteristic of the sulfonyl group[1].
S=O (Symmetric) ~1150–1180~1140~1160Highly characteristic of the sulfonyl group[2].
C-O-C (Ether) ~1050–1150 (Strong) Absent (Furan ring)AbsentOxolane is an aliphatic ether; Furan is aromatic and exhibits different resonance.
sp³ C-H (Aliphatic) ~2850–2950 Weak/AbsentAbsentTarget has an oxolane ring and methylene linker, providing strong aliphatic C-H signals.

Data extrapolated from standard evaluated infrared reference spectra principles[5][6].

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthy data, the analytical method must validate itself against environmental and matrix artifacts. Below are the two standard protocols for analyzing this compound.

Protocol A: High-Resolution Transmission FTIR (KBr Pellet)

Best for: Definitive structural elucidation and regulatory reference spectra.

  • Causality: KBr is IR transparent. Using a pellet eliminates the wavelength-dependent path-length variations seen in ATR. However, KBr is highly hygroscopic. If water is present, its O-H stretch (~3400 cm⁻¹) and H-O-H bend (~1640 cm⁻¹) will mask the critical N-H sulfonamide peak and distort the C=O benzoic acid peak.

  • Step-by-Step Workflow:

    • Matrix Dehydration: Bake spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours. Store in a desiccator.

    • System Validation (Blank): Press a pure KBr pellet (150 mg). Run a transmission scan. Self-Validation Check: The baseline must be >85% transmittance with no visible bands at 3400 cm⁻¹ or 1640 cm⁻¹. If bands are present, re-bake the KBr.

    • Sample Preparation: Grind 1–2 mg of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid with 150 mg of the dried KBr using an agate mortar and pestle until a homogenous, fine powder is achieved (reduces Christiansen effect scattering).

    • Pressing: Transfer to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to remove trapped air.

    • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

Protocol B: Attenuated Total Reflectance (ATR-FTIR)

Best for: Rapid QA/QC, raw material identification, and minimal sample prep.

  • Causality: ATR utilizes an evanescent wave that penetrates the sample. Because penetration depth increases at lower wavenumbers, peaks in the fingerprint region (e.g., the S=O and C-O-C stretches) will appear artificially more intense relative to the high-frequency N-H/O-H stretches compared to transmission spectra. Software-based ATR correction must be applied for direct library comparison.

  • Step-by-Step Workflow:

    • Crystal Cleaning: Wipe the diamond or ZnSe crystal with HPLC-grade isopropanol. Allow to evaporate completely.

    • System Validation (Background): Collect a background spectrum of the empty crystal. Self-Validation Check: The spectrum should only show ambient atmospheric CO₂ (~2350 cm⁻¹) and water vapor, which the software will subsequently subtract. Ensure no residual isopropanol C-H peaks (~2950 cm⁻¹) remain.

    • Sample Application: Place 2–5 mg of the neat solid directly onto the crystal.

    • Compression: Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the crystal and the sample (critical for the evanescent wave to penetrate).

    • Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution. Apply ATR correction algorithm post-acquisition.

Spectral Validation Workflow

The following decision tree outlines the logical progression for confirming the identity of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid and ruling out structural analogs during routine analysis.

G Start Sample: 3-[(Oxolan-2-ylmethyl) sulfamoyl]benzoic acid Prep Sample Preparation Start->Prep ATR ATR-FTIR (Rapid QA/QC) Prep->ATR Routine KBr KBr Pellet (High Res) Prep->KBr Reference Check1 Check C=O Peak (~1680-1700 cm⁻¹) ATR->Check1 KBr->Check1 Check2 Check S=O Peaks (~1330 & ~1160 cm⁻¹) Check1->Check2 Present Fail Investigate Impurities or Structural Analogs Check1->Fail Missing (Not Benzoic Acid) Check3 Check C-O-C Peak (~1050-1150 cm⁻¹) Check2->Check3 Present Check2->Fail Missing (Not Sulfonamide) Check4 Check N-H Peak (Single vs Doublet) Check3->Check4 Present (Oxolane) Check3->Fail Missing (e.g., Furan analog) Pass Identity Confirmed (Target Molecule) Check4->Pass Single ~3250 cm⁻¹ Check4->Fail Doublet (Primary Sulfonamide)

Fig 1: IR spectral validation workflow for structural confirmation.

References

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.[Link]

  • Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(10), 1168–1172.[Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Evaluated Infrared Reference Spectra. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.